molecular formula C11H14BNO4 B1608621 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane CAS No. 502622-85-7

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Cat. No.: B1608621
CAS No.: 502622-85-7
M. Wt: 235.05 g/mol
InChI Key: RRGGUJKPJNSZFX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H14BNO4 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGGUJKPJNSZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395670
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
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URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502622-85-7
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a key reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this versatile compound, offering both theoretical insights and practical, field-proven methodologies.

Core Chemical Identity and Properties

This compound, also known as 4-nitrophenylboronic acid neopentyl glycol ester, is a stable and efficient source of the 4-nitrophenylboronic acid moiety. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.[1]

Structural and Physical Data
PropertyValueSource
CAS Number 502622-85-7[2]
Molecular Formula C₁₁H₁₄BNO₄[3]
Molecular Weight 235.05 g/mol
Appearance White to off-white solid (typical for similar compounds)[4]
Melting Point Not explicitly reported; the related pinacol ester melts at 112-116 °C.
Boiling Point Data not available.
Solubility Soluble in common organic solvents such as THF, dioxane, and DMSO.[5][6]

Synonyms:

  • 4-Nitrophenylboronic acid neopentylglycol ester[3]

  • 2-(4-Nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 8.2 and 7.9 ppm). The methylene protons of the neopentyl glycol group would appear as a singlet, and the methyl groups as another singlet.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The quaternary carbon and the methylene and methyl carbons of the neopentyl glycol moiety would also be present.

  • ¹¹B NMR: The boron-11 NMR is a crucial tool for characterizing boronic esters. For a related compound, 4-nitrophenylboronic acid pinacol ester, the isotropic chemical shift in the solid state was reported to be around 30.3 ppm.[7] A similar chemical shift is expected for the neopentyl glycol ester, indicative of a tricoordinate boron center.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and B-O stretching vibrations.

Synthesis and Handling

The synthesis of this compound can be achieved through the esterification of 4-nitrophenylboronic acid with neopentyl glycol or via a palladium-catalyzed borylation of a suitable 4-nitro-substituted aryl halide.

General Synthesis Protocol: Palladium-Catalyzed Borylation

This protocol is adapted from a general procedure for the synthesis of neopentyl glycol boronic esters.[5]

Diagram of the Synthetic Workflow:

Synthesis_Workflow A Aryl Halide (e.g., 4-bromonitrobenzene) E Reaction Mixture A->E B Bis(neopentyl glycolato)diboron B->E C Pd Catalyst & Base (e.g., Pd(dppf)Cl₂, KOAc) C->E D Solvent (e.g., Dioxane or DMSO) D->E F Heating & Stirring E->F G Work-up & Purification F->G H Final Product: 5,5-Dimethyl-2-(4-nitrophenyl) -1,3,2-dioxaborinane G->H

Caption: General workflow for the synthesis of the target compound via palladium-catalyzed borylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromonitrobenzene (1.0 equiv), bis(neopentyl glycolato)diboron (1.2 equiv), and potassium acetate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 3-5 mol%), followed by the addition of an anhydrous solvent like dioxane or DMSO via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Stability and Handling

Neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids.[1] They are less prone to dehydration to form boroxines and exhibit greater stability towards protodeboronation.[1]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9]

  • Avoid contact with skin and eyes.[8][9]

  • Store in a cool, dry place away from moisture and strong oxidizing agents.[8]

Chemical Reactivity and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce the 4-nitrophenyl moiety into various organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[10]

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D [R²-B(OR)₂]⁻ E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R¹-R² G R¹-R² F->G H [R²-B(OR)₂] H->D I R¹-X I->B J Base J->D

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Role of the Nitro Group and Neopentyl Glycol Ester
  • Neopentyl Glycol Ester: This protecting group enhances the stability and handling of the boronic acid derivative. In the catalytic cycle, the boronic ester is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[11]

  • 4-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the arylboronic ester, affecting its reactivity in the transmetalation step. Additionally, the nitro group can serve as a versatile functional handle for further transformations after the coupling reaction, such as reduction to an amine.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on general knowledge of nitro-containing aromatic compounds and boronic esters.

  • Potential Hazards: May cause skin and eye irritation.[8][9] Inhalation of dust may be harmful.[12] Nitro compounds can be toxic.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8][9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8][9]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability due to the neopentyl glycol protecting group makes it a preferred alternative to the free boronic acid. The presence of the nitro group not only influences its reactivity but also provides a functional handle for further synthetic manipulations. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic signature of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane , a key organoboron intermediate in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive characterization.

Introduction: The Significance of Arylboronic Esters

Arylboronic acids and their esters are cornerstone reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The neopentyl glycol ester, this compound, offers enhanced stability and handling characteristics compared to the corresponding free boronic acid, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a distinct spectroscopic handle for characterization.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. The molecule consists of a 4-nitrophenyl group attached to a 5,5-dimethyl-1,3,2-dioxaborinane ring.

Figure 1: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 4-nitrophenylboronic acid with neopentyl glycol. A general, widely applicable protocol is provided below.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-nitrophenylboronic acid (1.0 eq.), neopentyl glycol (1.1 eq.), and a suitable solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Data & Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nitro group will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.20d (J ≈ 8.8 Hz)2HH-ortho (aromatic)
~ 7.95d (J ≈ 8.8 Hz)2HH-meta (aromatic)
~ 3.80s4H-O-CH₂-
~ 1.05s6H-C(CH₃)₂-

Causality and Insights:

  • The aromatic region is expected to show a classic AA'BB' system due to the para-substitution. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded.

  • The methylene protons of the neopentyl glycol moiety are expected to appear as a sharp singlet, as free rotation around the C-C bonds averages their magnetic environments.

  • The two methyl groups on the dioxaborinane ring are also equivalent and will present as a singlet with an integration of 6H.

G cluster_structure ¹H NMR Assignments mol H_ortho H-ortho: ~8.20 ppm (d) H_ortho->p_ortho H_meta H-meta: ~7.95 ppm (d) H_meta->p_meta CH2 -O-CH₂-: ~3.80 ppm (s) CH2->p_ch2 CH3 -C(CH₃)₂-: ~1.05 ppm (s) CH3->p_ch3

Figure 2: Predicted ¹H NMR spectral assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reflect the carbon skeleton of the molecule. The carbons of the aromatic ring will be significantly affected by the nitro and boronate ester groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Chemical Shift (δ, ppm)Assignment
~ 150.0C-para (aromatic, C-NO₂)
~ 136.0C-meta (aromatic)
~ 123.0C-ortho (aromatic)
ipso-C (not observed)C-ipso (aromatic, C-B)
~ 72.5-O-CH₂-
~ 32.0-C(CH₃)₂-
~ 22.0-C(CH₃)₂-

Causality and Insights:

  • The carbon attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar relaxation caused by the boron nucleus.

  • The carbon bearing the nitro group (C-para) will be significantly deshielded.

  • The remaining aromatic carbons will appear in the expected regions, with their shifts influenced by the substituents.

  • The carbons of the neopentyl glycol moiety will be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch
~ 1600, ~1475StrongAromatic C=C stretch
~ 1520 Strong Asymmetric NO₂ stretch
~ 1345 Strong Symmetric NO₂ stretch
~ 1310 Strong B-O stretch
~ 1100 - 1000StrongC-O stretch
~ 850Strongp-disubstituted C-H out-of-plane bend

Causality and Insights:

  • The most diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.

  • A strong band associated with the B-O bond stretch is also a key indicator of the boronate ester functionality.

  • The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C stretching, will also be evident.

G cluster_workflow IR Spectroscopy Workflow start Prepare Sample (KBr pellet or thin film) acquire Acquire Spectrum (FTIR Spectrometer) start->acquire process Process Data (Baseline correction, etc.) acquire->process analyze Analyze Spectrum process->analyze end Identify Functional Groups analyze->end

Figure 3: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.

m/zProposed Fragment
249 [M]⁺ (Molecular Ion)
234[M - CH₃]⁺
203[M - NO₂]⁺
148[M - C₅H₁₀O₂]⁺ (loss of neopentyl glycol moiety)
122[C₆H₄B(OH)₂]⁺ (hydrolyzed fragment)
102[C₆H₄NO₂]⁺

Causality and Insights:

  • The molecular ion peak should be observable, though its intensity may vary.

  • Characteristic losses of the nitro group (NO₂) and a methyl radical (CH₃) from the neopentyl glycol moiety are expected.

  • Cleavage of the B-C bond can lead to fragments corresponding to the nitrophenyl group.

  • Fragmentation of the dioxaborinane ring is also a likely pathway.

Concluding Remarks

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from closely related analogs. This comprehensive analysis provides a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will further solidify our understanding of this important synthetic building block.

An In-Depth Technical Guide to the Molecular Structure and Applications of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Neopentyl Glycol Boronic Esters

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is an organoboron compound featuring a 4-nitrophenyl group attached to a dioxaborinane ring. This specific structure places it within the class of neopentyl glycol boronic esters. These esters are increasingly valuable in modern organic synthesis, primarily serving as stable, versatile surrogates for boronic acids in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

The core utility of the neopentyl glycol protecting group lies in the Thorpe-Ingold effect, where the gem-dimethyl groups on the C5 carbon of the dioxaborinane ring favor the cyclic ester form, enhancing its stability against degradation pathways like protodeboronation.[3] This heightened stability, compared to free boronic acids or other boronic esters (e.g., pinacol esters), translates to improved shelf-life, easier handling, and often, more reproducible results in catalytic reactions.[4] The presence of the electron-withdrawing nitro group on the phenyl ring further modulates the electronic properties and reactivity of the molecule, making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and materials science.[1]

Molecular Structure and Characterization

A comprehensive understanding of the molecular structure of this compound is paramount for predicting its reactivity and optimizing its application. This understanding is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the compound's carbon-hydrogen framework. The expected signals provide a distinct fingerprint of the molecule. Although specific experimental data for the title compound is not widely published in peer-reviewed journals, theoretical calculations and data from analogous structures provide a reliable prediction of the expected chemical shifts.[5]

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-Ar~8.2d2HProtons ortho to NO₂
H-Ar~7.9d2HProtons ortho to Boron
H-methylene~3.8s4H-O-CH₂-
H-methyl~1.0s6H-C(CH₃)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C-Ar (C-NO₂)~148Aromatic C attached to NO₂
C-Ar~136Aromatic CH
C-Ar~123Aromatic CH
C-Ar (C-B)(broad)Aromatic C attached to Boron
C-methylene~72-O-CH₂-
C-quaternary~32-C(CH₃)₂
C-methyl~22-C(CH₃)₂
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present. Strong absorption bands corresponding to the nitro group (NO₂) stretching, C-H stretching of the aromatic and aliphatic groups, and B-O bond vibrations are expected.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (C₁₁H₁₄BNO₄, Molar Mass: 235.05 g/mol ).[6][7] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Crystallographic Analysis

Synthesis and Purification

The synthesis of neopentyl glycol boronic esters is a well-established procedure in organic chemistry, prized for its reliability and efficiency.

Retrosynthetic Analysis & Synthetic Strategy

The most common and direct method for the synthesis of this compound is the esterification of 4-nitrophenylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[3] This reaction is typically driven by the removal of water, often through azeotropic distillation.

G cluster_0 Retrosynthetic Analysis Target 5,5-Dimethyl-2-(4-nitrophenyl)- 1,3,2-dioxaborinane SM1 4-Nitrophenylboronic Acid Target->SM1 Esterification SM2 Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) Target->SM2 Esterification

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via esterification.

Materials:

  • 4-Nitrophenylboronic acid

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)[9]

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add 4-nitrophenylboronic acid (1.0 eq.), neopentyl glycol (1.1 eq.), and a sufficient volume of toluene to suspend the reagents.

    • Causality: A slight excess of the diol ensures complete consumption of the more valuable boronic acid. Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue the reflux until no more water is collected, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often a solid.

  • Purification (Self-Validation): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

    • Trustworthiness: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, IR) to compare against expected data. This step validates the success of the synthesis.

G start Combine Reagents (Boronic Acid, Neopentyl Glycol) in Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux water_removal Monitor Water Collection (Reaction Completion) reflux->water_removal cool Cool to Room Temperature water_removal->cool evaporate Remove Toluene (Rotary Evaporation) cool->evaporate purify Purify by Recrystallization evaporate->purify characterize Characterize Product (NMR, MP, IR) purify->characterize

Caption: Workflow for the synthesis of the target compound.

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[2][10]

Role as a Suzuki-Miyaura Coupling Partner

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[11]

Key Advantages of Using the Neopentyl Glycol Ester:

  • Enhanced Stability: As previously mentioned, the neopentyl glycol moiety confers superior stability, preventing premature decomposition of the organoboron reagent.[3][9]

  • Reactivity: Electron-rich esters, like those derived from neopentyl glycol, have been shown to increase the rate of the crucial transmetalation step in the catalytic cycle compared to the corresponding boronic acid.[4]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including the nitro group present on this specific reagent.[2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

G cluster_inputs Inputs cluster_output Product pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl (Ar¹-Ar²) pd2_trans->product ar1x Organic Halide (Ar¹-X) ar1x->pd2_oa ar2b Boronic Ester (Ar²-B(OR)₂) ar2b->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The electron-withdrawing nitro group on the this compound makes the resulting biaryl products valuable intermediates for further functionalization, such as reduction of the nitro group to an amine, which can then be used in a wide array of subsequent chemical transformations.

Conclusion

This compound stands as a prime example of a modern, highly effective organoboron reagent. Its molecular structure, characterized by the stabilizing neopentyl glycol backbone and the electronically influential nitrophenyl group, makes it a robust and reliable building block in organic synthesis. The detailed understanding of its synthesis and reactivity, particularly within the context of the Suzuki-Miyaura cross-coupling, empowers researchers and drug development professionals to construct complex molecular architectures with precision and efficiency. Its stability and predictable reactivity underscore the importance of rational reagent design in advancing the capabilities of synthetic chemistry.

References

stability of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a neopentyl glycol boronic ester of 4-nitrophenylboronic acid, is a compound of significant interest in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to the stability of the boronic ester linkage, particularly under conditions frequently encountered during synthesis, purification, and in biological assays. This technical guide provides a comprehensive overview of the stability of this compound under acidic conditions, drawing upon established principles of boronic ester chemistry. We will delve into the mechanisms of acid-catalyzed hydrolysis, explore the key factors influencing the rate of this process, and provide detailed experimental protocols for assessing stability. This guide is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their work, ensuring experimental robustness and reproducibility.

Introduction: The Significance of Boronic Esters in Modern Chemistry

Boronic acids and their corresponding esters have emerged as indispensable tools in a multitude of chemical disciplines.[1][2] Their versatility is highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Beyond synthetic applications, the unique electronic properties of the boron atom have positioned boronic acids as crucial pharmacophores in drug discovery, leading to the development of therapeutics like the proteasome inhibitor Bortezomib (Velcade®).[1]

Boronic acids are often converted to boronic esters to enhance their stability, facilitate purification, and modulate their reactivity.[1][2] The choice of the diol protecting group is critical in determining the properties of the resulting boronic ester. Neopentyl glycol, which forms a six-membered 1,3,2-dioxaborinane ring, is a commonly employed diol. This compound is one such ester, where the neopentyl glycol moiety protects 4-nitrophenylboronic acid. The electron-withdrawing nature of the 4-nitrophenyl group and the structural features of the neopentyl glycol protecting group both play a significant role in the overall stability of the molecule, particularly in acidic environments.

The Chemistry of Boronic Ester Stability

The stability of a boronic ester is fundamentally governed by the equilibrium between the ester and its constituent boronic acid and diol. This equilibrium is susceptible to catalysis by both acids and bases. In the context of this guide, we will focus on the acid-catalyzed hydrolysis of this compound.

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of a boronic ester is believed to proceed through a mechanism involving protonation of one of the ester oxygen atoms. This protonation enhances the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and cleavage of the B-O bond to release the diol and the boronic acid.

G ester This compound protonated_ester Protonated Ester ester->protonated_ester + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H2O products 4-Nitrophenylboronic Acid + Neopentyl Glycol tetrahedral_intermediate->products - H+

Figure 1: Simplified mechanism of acid-catalyzed hydrolysis of a dioxaborinane.

Factors Influencing Stability in Acidic Media

Several factors dictate the rate at which a boronic ester will hydrolyze in the presence of acid. Understanding these factors is crucial for predicting and controlling the stability of this compound.

  • Steric Hindrance: The steric bulk around the boron center plays a significant role in its stability.[3] The neopentyl glycol protecting group, with its gem-dimethyl groups, imparts a degree of steric hindrance that can slow down the approach of a nucleophile (water) to the boron atom, thereby increasing the kinetic stability of the ester compared to less hindered analogues like ethylene glycol esters.[4]

  • Electronic Effects: The electronic nature of the substituent on the boron atom influences its Lewis acidity.[5] The 4-nitrophenyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This heightened electrophilicity can make the boron atom more susceptible to nucleophilic attack, potentially accelerating hydrolysis.

  • pH of the Medium: The concentration of hydronium ions is a direct determinant of the rate of acid-catalyzed hydrolysis.[6][7] As the pH decreases, the rate of protonation of the ester oxygen increases, leading to a faster rate of hydrolysis.[8]

  • Solvent System: The composition of the solvent can impact stability. The presence of water is essential for hydrolysis. In largely organic solvent systems with only trace amounts of acid and water, the rate of hydrolysis will be significantly slower than in aqueous acidic solutions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[6][9] Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, and thus a faster rate of hydrolysis.

Factor Influence on Stability of this compound Rationale
Steric Hindrance (Neopentyl Glycol) Increases StabilityThe gem-dimethyl groups on the neopentyl glycol backbone sterically shield the boron atom from nucleophilic attack by water.[4]
Electronic Effects (4-Nitrophenyl Group) Decreases StabilityThe electron-withdrawing nitro group increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack.
Low pH (Acidic Conditions) Decreases StabilityHigher concentrations of H+ ions accelerate the protonation of the ester oxygen, which is a key step in the hydrolysis mechanism.[8]
Aqueous Solvent Decreases StabilityWater acts as the nucleophile in the hydrolysis reaction. Its presence is a prerequisite for the reaction to occur.
Increased Temperature Decreases StabilityHigher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed at a faster rate.[6][9]
Table 1: Summary of Factors Affecting the Acidic Stability of this compound.

Experimental Assessment of Stability

To empirically determine the stability of this compound under specific acidic conditions, a well-designed experimental protocol is necessary. The following outlines a general approach that can be adapted to specific research needs.

General Experimental Workflow

G start Prepare Stock Solution of the Boronic Ester in a Suitable Organic Solvent prepare_reaction Prepare Reaction Mixtures with Varying Acid Concentrations and/or Temperatures start->prepare_reaction initiate_reaction Initiate the Reaction by Adding the Boronic Ester Stock Solution prepare_reaction->initiate_reaction aliquots Withdraw Aliquots at Predetermined Time Points initiate_reaction->aliquots quench Quench the Reaction (e.g., by neutralization) aliquots->quench analysis Analyze the Samples by a Suitable Analytical Technique (e.g., HPLC, NMR) quench->analysis data_analysis Determine the Concentration of Remaining Boronic Ester and/or Formed Boronic Acid analysis->data_analysis kinetics Calculate the Rate of Hydrolysis data_analysis->kinetics

Figure 2: General workflow for assessing the stability of a boronic ester.

Detailed Protocol for Kinetic Analysis of Hydrolysis

This protocol provides a step-by-step method for determining the rate of hydrolysis of this compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • A suitable acid (e.g., HCl, H₂SO₄)

  • A suitable buffer system if pH control is critical

  • A quenching solution (e.g., a concentrated solution of a mild base like sodium bicarbonate)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mM).

    • Prepare aqueous solutions of the desired acid concentrations.

  • Reaction Setup:

    • In a series of reaction vessels, place the acidic aqueous solutions.

    • If temperature is a variable, place the vessels in a temperature-controlled water bath or heating block.

    • Allow the solutions to equilibrate to the desired temperature.

  • Initiation of the Reaction:

    • To initiate the reaction, add a small, known volume of the boronic ester stock solution to each reaction vessel. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction kinetics.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot from each reaction vessel.

    • Immediately quench the reaction by adding the aliquot to a vial containing a predetermined volume of the quenching solution. This will neutralize the acid and stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of a modifying acid like trifluoroacetic acid (TFA) to ensure good peak shape.

    • Monitor the elution of both the boronic ester and the resulting 4-nitrophenylboronic acid using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Generate a calibration curve for both the boronic ester and the boronic acid to allow for accurate quantification.

    • Plot the concentration of the boronic ester as a function of time.

    • Determine the rate constant of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).[10][11]

Strategies for Enhancing Stability

In cases where the inherent stability of this compound is insufficient for a particular application, several strategies can be employed to mitigate premature hydrolysis.

  • Aprotic Solvents: Whenever possible, conduct reactions and manipulations in anhydrous aprotic solvents to minimize the presence of water, a key reactant in hydrolysis.

  • Control of pH: Maintain a neutral or slightly basic pH to avoid acid-catalyzed decomposition. The use of non-nucleophilic bases can help to neutralize any adventitious acid.

  • Low Temperatures: Perform reactions and store the compound at low temperatures to reduce the rate of hydrolysis.

  • Alternative Protecting Groups: If the stability of the neopentyl glycol ester is a persistent issue, consider the use of more robust protecting groups. For instance, boronic esters derived from pinanediol are known to exhibit enhanced stability.[4]

Conclusion

This compound is a valuable chemical entity whose utility is closely tied to its stability profile. While generally more stable than the parent boronic acid, it is susceptible to hydrolysis under acidic conditions. The rate of this degradation is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions. A thorough understanding of these principles, coupled with careful experimental design and execution, is paramount for the successful application of this and related boronic esters in research and development. The experimental protocols and stability-enhancing strategies outlined in this guide provide a practical framework for researchers to navigate the challenges associated with the handling and use of this important class of compounds.

References

An In-depth Technical Guide to the Solubility of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, also known as 4-nitrophenylboronic acid neopentyl glycol ester, in organic solvents.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize boronic acid derivatives in their work. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to conduct such assessments. A thorough understanding of solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Introduction: The Significance of Boronic Esters and Their Solubility

This compound belongs to the family of boronic esters, a class of organoboron compounds with significant utility in organic synthesis and medicinal chemistry.[3] Boronic acids and their esters have emerged as valuable building blocks, particularly in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. In the realm of drug development, boronic acid-containing molecules have shown promise as enzyme inhibitors and have been incorporated into approved therapeutics.[4][5][6] Furthermore, the unique electronic properties of nitrophenylboronic esters make them valuable as prodrugs that can be activated under specific physiological conditions, such as the reductive environment of tumors, and in the development of sensors.

The solubility of these compounds in organic solvents is a fundamental physicochemical property that dictates their utility in various applications. For synthetic chemists, solubility determines the choice of reaction media and can influence reaction rates and yields. In process development and purification, solubility is the cornerstone of crystallization-based separation techniques. For formulation scientists, understanding the solubility profile of a drug candidate is a prerequisite for developing effective delivery systems.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental workflow for its determination, and discuss the expected solubility trends of this compound based on its molecular structure and the properties of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

  • Aromatic Nitro Group: The 4-nitrophenyl group is a key feature. The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This region of the molecule will have a significant dipole moment.

  • Dioxaborinane Ring: The 1,3,2-dioxaborinane ring, formed with neopentyl glycol, is a cyclic boronic ester. While the boron-oxygen bonds have some polarity, the overall contribution of this heterocyclic ring to the molecule's polarity is influenced by its conformation.

  • Neopentyl Group: The 5,5-dimethyl substitution on the dioxaborinane ring introduces a nonpolar, sterically bulky element to the molecule.

Overall, this compound can be considered a moderately polar molecule. The presence of the nitro group suggests it will have a higher affinity for polar solvents compared to its non-nitrated counterpart, 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.[7] The polarity of the molecule can be quantitatively estimated through computational methods that calculate parameters like the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA). While experimentally determined values are preferred, these computational tools provide valuable initial assessments.[8][9][10]

Influence of Solvent Properties

The choice of solvent is paramount in determining the solubility of a compound. Key solvent properties to consider include:

  • Polarity: Polar solvents, such as alcohols and acetone, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can significantly enhance the solubility of solutes with complementary functionalities.

  • Dielectric Constant: A higher dielectric constant indicates a greater ability of the solvent to separate ions, which can be relevant for compounds with ionizable groups.

Based on the structure of this compound, it is expected to exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, toluene). Studies on similar compounds, like phenylboronic acid pinacol ester, have shown good solubility in solvents like chloroform and acetone, and low solubility in hydrocarbons.[6]

Quantitative Data Summary (Illustrative)

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
HexaneNonpolarLowData to be determined
TolueneAromaticLow to ModerateData to be determined
Diethyl EtherPolar AproticModerateData to be determined
DichloromethanePolar AproticModerate to HighData to be determined
Ethyl AcetatePolar AproticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
AcetonitrilePolar AproticModerateData to be determined
IsopropanolPolar ProticModerateData to be determined
EthanolPolar ProticModerateData to be determined
MethanolPolar ProticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined

Experimental Protocols for Solubility Determination

To ensure scientific integrity and generate trustworthy data, a well-defined and validated experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility, followed by a high-throughput HPLC-based method for kinetic solubility screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[11][12][13][14]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector should be set to a wavelength where the compound has strong absorbance.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of the compound in the tested solvent at the specified temperature.

Experimental_Workflow_Shake_Flask A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate on shaker (24-48h) B->C D 4. Centrifuge or let settle C->D E 5. Filter supernatant D->E F 6. Dilute filtered sample E->F G 7. Analyze by HPLC F->G H 8. Quantify against calibration curve G->H I 9. Calculate solubility H->I Kinetic_Solubility_Workflow A 1. Prepare solvent mixtures in 96-well plate B 2. Add DMSO stock of compound A->B C 3. Incubate with shaking (1-2h) B->C D 4. Centrifuge or filter to remove precipitate C->D E 5. Transfer supernatant D->E F 6. Analyze by HPLC-UV E->F G 7. Determine kinetic solubility F->G

References

Nitrophenyl-Substituted Dioxaborinanes: A Comprehensive Technical Guide on Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of nitrophenyl-substituted dioxaborinanes, a class of organoboron compounds that have emerged as pivotal reagents in modern organic synthesis. We will delve into the historical context of their discovery, detail their synthesis and physicochemical properties, and extensively review their applications, particularly as robust and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of these powerful chemical tools.

Introduction: The Emergence of Dioxaborinanes in Boron Chemistry

The field of organic synthesis perpetually seeks reagents that offer a harmonious balance of stability and reactivity. Organoboron compounds, particularly boronic acids and their derivatives, have risen to prominence as indispensable building blocks, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Within this class of compounds, dioxaborinanes represent a significant advancement in the controlled and efficient use of boronic acids.

1.1 The Dioxaborinane Scaffold: Fundamental Properties and Reactivity

Dioxaborinanes are cyclic esters formed from the condensation of a boronic acid with a 1,3-diol. This structural modification serves as a protective group, transforming the often-unstable and challenging-to-purify boronic acid into a more robust, crystalline, and easily handled solid.[3][4] The protection strategy is crucial in multi-step syntheses where the sensitive boronic acid moiety might not tolerate a range of reaction conditions.[5]

1.2 The Significance of the Nitrophenyl Substituent: Electronic Effects and Functional Implications

The introduction of a nitrophenyl group onto the dioxaborinane scaffold is a key innovation. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the boron center. This substitution enhances the hydrolytic stability of the dioxaborinane, preventing premature decomposition in the presence of water.[6] Furthermore, the nitro group can play a role in the kinetics of the transmetalation step in cross-coupling reactions, a critical phase in the catalytic cycle.

1.3 Scope and Purpose of this Guide

This guide aims to provide a comprehensive overview of nitrophenyl-substituted dioxaborinanes. We will trace their historical development, provide detailed synthetic protocols, analyze their physicochemical properties, and showcase their extensive applications in organic synthesis, with a particular focus on their utility in the construction of complex molecules relevant to drug discovery.

Historical Perspective: The Discovery and Evolution of Nitrophenyl-Substituted Dioxaborinanes

The development of nitrophenyl-substituted dioxaborinanes is not an isolated event but rather an evolution built upon the foundational principles of boronic acid chemistry and the strategic use of protecting groups in organic synthesis.

2.1 Early Investigations into Boronic Acid Protection

The inherent instability of many boronic acids, particularly their propensity for protodeboronation and trimerization into boroxines, presented a significant challenge for early synthetic chemists. This necessitated the development of protective strategies to mask the reactive C-B bond. Early methods involved the use of diols like ethylene glycol and pinacol to form five-membered dioxaborolane rings.[7]

2.2 The Pivotal Discovery

While the exact first synthesis of a nitrophenyl-substituted dioxaborinane is not prominently documented in a singular "discovery" paper, its emergence is a logical progression from the broader work on arylboronic acid protection. The use of 1,3-diols to form six-membered dioxaborinane rings offered an alternative with different stability and reactivity profiles. The specific choice of a nitrophenyl group was likely driven by the need to modulate the electronic properties of the arylboronic acid for enhanced stability and controlled reactivity in cross-coupling reactions.

2.3 Evolution of their Role: From Protecting Groups to Key Building Blocks

Initially conceived as a means to stabilize and purify boronic acids, nitrophenyl-substituted dioxaborinanes have evolved into indispensable building blocks in their own right. Their predictable reactivity and high functional group tolerance have made them favored reagents in complex molecule synthesis, particularly in the pharmaceutical industry where robust and scalable processes are paramount.

Synthesis and Mechanistic Insights

The synthesis of nitrophenyl-substituted dioxaborinanes is generally straightforward, relying on the condensation reaction between a nitrophenylboronic acid and a suitable 1,3-diol.

3.1 General Strategies for the Synthesis

The most common method for synthesizing these compounds is the direct condensation of a nitrophenylboronic acid with a 1,3-diol, often with azeotropic removal of water to drive the reaction to completion.

3.2 Detailed Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1,3,2-dioxaborinane

This protocol describes a representative synthesis of a simple nitrophenyl-substituted dioxaborinane.

Materials and Reagents:

  • 4-Nitrophenylboronic acid

  • 1,3-Propanediol

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrophenylboronic acid (1.0 eq), 1,3-propanediol (1.1 eq), and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-(4-nitrophenyl)-1,3,2-dioxaborinane as a crystalline solid.[8][9]

3.3 Mechanistic Considerations

The stability of the dioxaborinane ring is a key feature. The electron-withdrawing nitro group on the phenyl ring decreases the electron density at the boron atom, making it less susceptible to nucleophilic attack by water, thus enhancing its hydrolytic stability.[6]

3.4 Visualizing the Synthesis: A Graphviz Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 4-Nitrophenylboronic Acid Mix Combine in Flask with Dean-Stark R1->Mix R2 1,3-Propanediol R2->Mix Solvent Toluene Solvent->Mix Reflux Heat to Reflux Mix->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval Cool Cool to Room Temperature WaterRemoval->Cool Evaporate Remove Toluene (Rotovap) Cool->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Filter Filter and Dry Recrystallize->Filter Product 2-(4-nitrophenyl)-1,3,2-dioxaborinane Filter->Product

Caption: General workflow for the synthesis of 2-(4-nitrophenyl)-1,3,2-dioxaborinane.

Physicochemical Properties and Characterization

The nitrophenyl-substituted dioxaborinanes are typically crystalline solids, which facilitates their handling, purification, and storage compared to the corresponding free boronic acids.

4.1 Spectroscopic Properties

These compounds can be readily characterized by standard spectroscopic methods.

  • ¹H NMR: Shows characteristic signals for the aromatic protons of the nitrophenyl group and the methylene protons of the dioxaborinane ring.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • ¹¹B NMR: A key technique for boron-containing compounds, showing a characteristic chemical shift for the tetracoordinate boron atom in the dioxaborinane ring.

4.2 Stability and Reactivity Profile

  • Hydrolytic Stability: As previously mentioned, the nitrophenyl group enhances the stability of the dioxaborinane towards hydrolysis.[6] However, under the basic conditions of the Suzuki-Miyaura reaction, the dioxaborinane is readily cleaved to release the active boronic acid.

  • Reactivity: They are highly compatible with a wide range of functional groups, making them ideal for use in the synthesis of complex molecules.

4.3 Comparative Data Summary Table

PropertyBoronic Acid (Typical)Nitrophenyl-DioxaborinaneAdvantage of Dioxaborinane
Physical State Amorphous solid/oilCrystalline solidEase of handling, purification, and accurate weighing
Hydrolytic Stability Variable, often lowEnhancedImproved shelf-life and compatibility with aqueous media
Purification Often difficultRecrystallizationHigher purity of starting material

Applications in Organic Synthesis and Drug Discovery

The premier application of nitrophenyl-substituted dioxaborinanes is in the Suzuki-Miyaura cross-coupling reaction.[2]

5.1 Suzuki-Miyaura Cross-Coupling Reactions

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

5.1.1 Advantages over Traditional Boronic Acids The use of nitrophenyl-substituted dioxaborinanes offers several advantages in Suzuki-Miyaura reactions:

  • Improved Reaction Yields: The high purity and stability of the dioxaborinanes can lead to more consistent and higher yields.

  • Enhanced Functional Group Tolerance: Their stability allows for their use in the presence of sensitive functional groups that might be incompatible with free boronic acids.

  • Simplified Reaction Work-up: The byproducts from the dioxaborinane are often more easily removed than those from boronic acid trimers.

5.1.2 Mechanistic Pathway of Transmetalation

The key step in the Suzuki-Miyaura reaction is the transmetalation of the organic group from the boron atom to the palladium center. The dioxaborinane serves as a "slow-release" source of the boronic acid under the basic reaction conditions, which can be beneficial in preventing unwanted side reactions.

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X-L2 Ar-Pd(II)(X)L₂ Ar-Pd(II)-Ar'-L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (from Ar'-B(OR)₂) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X-L2 Oxidative Addition Dioxaborinane Ar'-Dioxaborinane BoronicAcid Ar'-B(OH)₂ Dioxaborinane->BoronicAcid Base (OH⁻) BoronicAcid->Ar-Pd(II)-X-L2 Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the activation of the dioxaborinane.

5.2 Application in Iterative Cross-Coupling for Complex Molecule Synthesis

The stability and defined reactivity of nitrophenyl-substituted dioxaborinanes make them highly suitable for iterative cross-coupling strategies, where multiple Suzuki-Miyaura reactions are performed sequentially to build up complex molecular architectures. This approach is particularly valuable in the synthesis of natural products and novel pharmaceutical agents.

5.3 Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction [10][11]

Reagents and Conditions:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • 2-(4-nitrophenyl)-1,3,2-dioxaborinane derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[10]

  • Solvent (e.g., 1,4-dioxane/water or DMF)[12]

  • Reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon).

Work-up and Purification:

  • After completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Future Outlook and Emerging Trends

The utility of nitrophenyl-substituted dioxaborinanes continues to expand. Current research is focused on the development of novel diol backbones to further tune the stability and reactivity of these reagents. Additionally, their application in other transition-metal-catalyzed reactions is an active area of investigation. The principles learned from these compounds are also being applied to the development of new boron-based reagents for applications in materials science and chemical biology.

Conclusion

Nitrophenyl-substituted dioxaborinanes represent a mature and highly effective class of reagents for modern organic synthesis. Their enhanced stability, ease of handling, and predictable reactivity have solidified their role as indispensable tools for the construction of carbon-carbon bonds, particularly in the context of pharmaceutical and complex molecule synthesis. The foundational principles that led to their development continue to inspire the design of next-generation organoboron reagents, ensuring that the legacy of these versatile building blocks will endure.

References

A Theoretical and Computational Guide to 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane: Elucidating Structure, Electronics, and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Arylboronic Esters and the Role of a Computational Approach

Arylboronic acids and their esters are a cornerstone of modern organic chemistry, most notably for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the unique electronic properties of the boron center, which can reversibly switch from a trigonal sp² to a tetrahedral sp³ hybridization state, make them attractive scaffolds in medicinal chemistry and materials science. The title compound, 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, combines the features of a stabilizing neopentyl glycol ester with an electron-withdrawing nitrophenyl group, suggesting intriguing electronic and reactive properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the nuanced structural and electronic characteristics of molecules.[1][2] By modeling the molecule's behavior at the quantum level, we can gain insights that are often challenging to obtain through experimental means alone. This guide will walk through the theoretical framework for characterizing this compound, providing a "digital experiment" that lays the groundwork for future empirical studies.

Core Computational Methodologies: The Digital Experiment

The reliability of quantum chemical calculations hinges on the appropriate selection of the level of theory and basis set. For arylboronic esters, DFT has consistently demonstrated a favorable balance between computational expense and accuracy.[3]

Selection of Theoretical Level and Basis Set

A popular and robust choice for calculations on organic molecules containing boron is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] For the basis set, the 6-31G(d,p) Pople-style basis set is a common starting point, offering a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p). For more accurate energy calculations and descriptions of electronic properties, a larger basis set such as 6-311+G(d,p), which includes diffuse functions (+), is often employed.

Computational Workflow

The theoretical investigation of this compound follows a systematic workflow:

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Calculation B->C Optimized Geometry D 4. Electronic Structure Analysis (HOMO-LUMO, MEP) C->D Verified Minimum E 5. Spectroscopic Properties (NMR, IR, UV-Vis) C->E Verified Minimum F 6. Data Analysis & Comparison (with similar experimental data) D->F E->F

A typical workflow for the theoretical characterization of a molecule.

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms, i.e., the optimized geometry. This is achieved by finding the minimum on the potential energy surface of the molecule.

Predicted Structural Parameters

Based on calculations for similar molecules, the six-membered dioxaborinane ring is expected to adopt a chair or a twisted-boat conformation.[5] The dihedral angle between the phenyl ring and the dioxaborinane ring will be a key parameter, influencing the degree of π-conjugation.

ParameterPredicted Value Range
B-C Bond Length (Å)1.55 - 1.57
B-O Bond Length (Å)1.36 - 1.38
C-N Bond Length (Å)1.46 - 1.48
O-B-O Bond Angle (°)112 - 115
C-B-O Bond Angle (°)123 - 126
Dihedral Angle (Phenyl-Dioxaborinane) (°)20 - 40

Note: These are predicted values based on DFT calculations of structurally related compounds and await experimental confirmation for the title molecule.

Electronic Structure Analysis

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[6] For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, which will likely be localized on the nitrophenyl moiety.

References

Methodological & Application

protocol for Suzuki coupling with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Abstract

The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, prized for its efficacy in constructing carbon-carbon bonds.[1] This guide provides an in-depth protocol for the application of a specific, highly stable organoboron reagent: this compound. As a neopentyl glycol boronic ester, this compound offers superior stability against premature decomposition, a common challenge with free boronic acids.[2] The presence of the electron-withdrawing 4-nitrophenyl group introduces specific reactivity considerations that are addressed herein. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights into optimizing reaction parameters for successful cross-coupling.

Reagent Profile: Understanding this compound

This reagent is a derivative of 4-nitrophenylboronic acid, where the boronic acid moiety is protected as a neopentyl glycol ester. This structural modification is not trivial; it imparts significant advantages for handling, stability, and reaction consistency.

  • Structure:

    • IUPAC Name: this compound

    • Synonyms: 4-Nitrophenylboronic acid neopentyl glycol ester[3]

    • CAS Number: 1351373-76-6[3]

  • Key Features & Advantages:

    • Enhanced Stability: Neopentyl glycol esters are significantly more stable towards hydrolysis and protodeboronation compared to their corresponding boronic acids.[2][4] This stability minimizes the degradation of the reagent during storage and under the basic reaction conditions, leading to more reproducible results.

    • Ease of Handling: Unlike many boronic acids which can exist in equilibrium with their trimeric boroxine anhydrides, boronic esters are typically well-defined, crystalline solids, simplifying accurate measurement and handling.[2]

    • Reactivity of the 4-Nitrophenyl Group: The strong electron-withdrawing nitro group (-NO₂) makes the aryl ring electron-deficient. In Suzuki couplings, this feature can enhance the reactivity of the coupling partner (the aryl halide), facilitating the crucial oxidative addition step.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling is a catalytic process revolving around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to making informed decisions about reaction conditions. The process consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Halide Base_Activation Base Activation PdII_Halide->Base_Activation PdII_Base R¹-Pd(II)L₂-Base (Activated Complex) Base_Activation->PdII_Base Transmetalation Transmetalation PdII_Base->Transmetalation PdII_Dimer R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicEster R²-B(OR)₂ (Boronic Ester) BoronicEster->Transmetalation Base Base (e.g., K₃PO₄) Base->Base_Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8] This step is often rate-limiting.

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base.[9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide or other ligand.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]

Optimizing Experimental Parameters: A Rationale-Driven Approach

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, base, solvent, and temperature.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source Pd(PPh₃)₄ (0.5-5 mol%) or Pd₂(dba)₃ (0.5-2 mol%) with a ligandPd(PPh₃)₄ (Tetrakis): A reliable Pd(0) precatalyst that is often effective directly. It is air-sensitive and should be handled under an inert atmosphere.[13] Pd₂(dba)₃: A more air-stable Pd(0) source that requires an external phosphine ligand to form the active catalytic species. This allows for greater flexibility in tuning reactivity by choosing from a vast library of ligands.
Ligand XPhos (1-2.5 mol%) or SPhos (1-2.5 mol%)For coupling electron-deficient partners, highly active and sterically hindered biarylphosphine ligands like XPhos or SPhos are often superior to simpler ligands like PPh₃.[5][14] They promote faster oxidative addition and reductive elimination, leading to higher yields and preventing side reactions.
Base K₃PO₄ (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.)A base is non-negotiable for activating the boronic ester.[10][15] K₃PO₄ (Potassium Phosphate): A moderately strong base that is highly effective in many Suzuki couplings, especially with boronic esters.[16] Its solubility in mixed aqueous-organic solvent systems is beneficial. K₂CO₃ (Potassium Carbonate): A weaker, commonly used base that is effective for many standard couplings.[8][12] For more challenging substrates, K₃PO₄ often provides better results.
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OThe solvent must solubilize the reactants and stabilize the palladium catalyst.[17] Aprotic solvents like dioxane or toluene are standard.[18] The addition of a small amount of water is often crucial; it helps to dissolve the inorganic base and can facilitate the formation of the active boronate "ate" complex.[19] Rigorous degassing (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the catalyst or reactants. Monitoring by TLC or GC-MS is recommended to determine the point of completion.[20]

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a generic aryl bromide.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Setup Flame-dry Schlenk flask. Establish inert atmosphere (Ar/N₂). Charge 2. Charge Reagents Add Aryl Bromide (1.0 eq), Boronic Ester (1.2 eq), and Base (K₃PO₄, 2.0 eq). Setup->Charge Solvent 3. Add & Degas Solvent Add Dioxane/H₂O. Degas mixture (e.g., Ar sparging). Charge->Solvent Catalyst 4. Add Catalyst Add Pd₂(dba)₃ and XPhos ligand. Solvent->Catalyst React 5. Reaction Heat to 80-100 °C. Monitor by TLC/GC-MS. Catalyst->React Workup 6. Work-up Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. React->Workup Completion Purify 7. Purification Dry organic layer (Na₂SO₄). Concentrate and purify via column chromatography. Workup->Purify

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Materials & Equipment:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., Aryl Bromide, 1.0 equiv.)

  • Palladium catalyst: Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 ratio)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition & Degassing: Through the septum, add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Sparge the resulting suspension with argon for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: In a single portion, add the palladium precatalyst (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (XPhos, 0.022 mmol, 2.2 mol%). The mixture may change color upon catalyst addition.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pour it into a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong or soluble enough.4. Reaction temperature too low.1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Improve degassing procedure (increase sparging time or use freeze-pump-thaw).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic ester is cleaved by trace acid/water before it can transmetalate. This is a known side reaction for electron-deficient boronic acids/esters.[21][22]1. Ensure the base is added at the beginning and is thoroughly mixed.2. Use rigorously anhydrous solvents (if running a water-free protocol).3. Use a more active catalyst system to accelerate the productive coupling pathway over the decomposition pathway.
Homo-coupling of Aryl Halide Formation of R¹-R¹ side product. Can be promoted by oxygen or high temperatures.1. Ensure the reaction is strictly anaerobic.2. Avoid unnecessarily high reaction temperatures or prolonged reaction times after completion.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions offers a reliable and stable alternative to the corresponding free boronic acid. By understanding the mechanistic roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize conditions. The protocol detailed here, utilizing a modern palladium/biarylphosphine catalyst system, provides a robust starting point for the synthesis of 4-nitrobiaryl compounds, which are valuable intermediates in pharmaceutical and materials science research.

References

Application Notes & Protocols: 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents are indispensable tools.[1] While boronic acids have historically been the workhorses of palladium-catalyzed cross-coupling reactions, their inherent propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation can compromise reaction efficiency and reproducibility.[2] This has led to the ascendancy of boronic esters, which offer enhanced stability, easier handling, and often, superior performance in complex synthetic routes.[2][3][4]

Among these, 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane , the neopentyl glycol ester of 4-nitrophenylboronic acid, has emerged as a particularly valuable reagent. Its robust six-membered dioxaborinane ring structure confers exceptional stability, making it amenable to purification by chromatography and long-term storage. The presence of the strongly electron-withdrawing nitro group on the phenyl ring modulates its reactivity and provides a versatile functional handle for subsequent transformations, a feature of significant interest in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the applications of this compound, focusing on its central role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the strategic considerations for its deployment in research and drug development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][5] The reaction facilitates the coupling of an organoboron species with an organohalide or triflate, catalyzed by a palladium complex.

Mechanistic Rationale: Why Boronic Esters Excel

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The choice of the boron reagent directly influences the critical transmetalation step.

Suzuki_Miyaura_Cycle ArX ArX ArPdXL ArPdXL ArX->ArPdXL BoronicEster BoronicEster ArPdOR ArPdOR BoronicEster->ArPdOR Base Base Base->ArPdOR ArPdAr ArPdAr Product Product ArPdAr->Product

The cycle involves three key phases[6][7]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The base activates the boronic ester, forming a more nucleophilic boronate species, which then readily exchanges its organic moiety (the 4-nitrophenyl group in this case) with the halide on the palladium complex. Studies have shown that certain boronic esters, including neopentyl glycol esters, can lead to increased rates of transmetalation compared to the corresponding boronic acids.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

The use of neopentyl glycol esters like this compound under anhydrous conditions with a suitable base can accelerate the reaction, sometimes decreasing reaction times significantly compared to using the free boronic acid.[9]

Comparative Properties: Boronic Acids vs. Neopentyl Glycol Boronic Esters

The decision to use a boronic acid or its ester derivative is a critical one that impacts reaction setup, purification, and overall efficiency.

FeatureBoronic Acids (R-B(OH)₂)Neopentyl Glycol Boronic Esters
Physical State Often crystalline solids, but can be amorphousTypically stable, crystalline solids
Stability & Storage Prone to dehydration (boroxine formation) and protodeboronation. Requires inert atmosphere for long-term storage.[2]Highly stable at room temperature, less susceptible to degradation, easy to handle.[3][4]
Purification Can be challenging to purify via chromatography due to polarity and potential decomposition.Readily purified by standard column chromatography.[3]
Solubility Variable; often soluble in polar solvents.Dissolve readily in common apolar organic solvents.[3]
Reactivity Can be highly reactive, but this is counterbalanced by instability.[2]Generally less reactive than boronic acids but often provide more reproducible and higher isolated yields due to higher purity and stability.[2] Rate can be enhanced with specific bases.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the straightforward esterification of 4-nitrophenylboronic acid with neopentyl glycol. The azeotropic removal of water drives the reaction to completion.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine 4-Nitrophenylboronic Acid, Neopentyl Glycol, and Toluene in a flask with a Dean-Stark trap. Reflux Heat the mixture to reflux. Collect water in the Dean-Stark trap. Start->Reflux Cool Cool to room temperature. Reflux->Cool Reaction Complete (no more water collects) Evaporate Remove toluene under reduced pressure. Cool->Evaporate Purify Recrystallize the crude solid from a suitable solvent (e.g., hexanes). Evaporate->Purify Isolate Filter and dry the solid product. Purify->Isolate

Materials:

  • 4-Nitrophenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.1 equiv)

  • Toluene

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a round-bottom flask, add 4-nitrophenylboronic acid, a slight excess of neopentyl glycol (1.1 equiv), and enough toluene to suspend the reagents (approx. 0.2-0.5 M concentration).[9]

  • Reaction: Fit the flask with a Dean-Stark trap and condenser and heat the mixture to reflux. Water will begin to collect in the trap as it is formed.

  • Monitoring: Continue refluxing until no more water is observed collecting in the trap, which indicates the reaction is complete. This typically takes several hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a non-polar solvent like hexanes or by flash column chromatography on silica gel. The product is a stable, often crystalline solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical palladium-catalyzed cross-coupling using this compound with an aryl bromide.

Suzuki_Protocol_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aryl Bromide, Boronic Ester, and Base in a dry flask. AddSolvent Add anhydrous solvent (e.g., Toluene/Dioxane). Start->AddSolvent Degas Degas the mixture (e.g., N₂ bubbling or freeze-pump-thaw cycles). AddSolvent->Degas AddCatalyst Add Pd catalyst and ligand under a counterflow of inert gas. Degas->AddCatalyst Heat Heat the reaction to the desired temperature (e.g., 80-100 °C). AddCatalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and quench with water or sat. NH₄Cl. Monitor->Cool Reaction Complete Extract Extract with an organic solvent (e.g., Ethyl Acetate). Cool->Extract Dry Dry the combined organic layers (e.g., over MgSO₄) and concentrate. Extract->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition & Degassing: Add the anhydrous solvent via syringe. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality Note: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if not using a pre-formed complex) to the flask under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate technique such as TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-nitrobiphenyl derivative.

Strategic Applications in Drug Development

The 4-nitrophenyl moiety is more than just a coupling partner; it's a strategic functional group.

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group influences the electronic properties of the resulting biaryl product, which can be crucial for tuning the activity of a drug candidate.

  • Synthetic Handle: The nitro group can be easily and cleanly reduced to an aniline. This primary amine serves as a key attachment point for building further molecular complexity, such as forming amides, sulfonamides, or participating in further coupling reactions, which is a common strategy in the synthesis of pharmaceutical compounds.[10][11]

The stability of the neopentyl glycol boronic ester ensures that this valuable building block can be reliably incorporated late in a synthetic sequence, preserving the sensitive nitro functionality until it is needed for derivatization.

References

Application Notes and Protocols: 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Neopentyl Glycol Boronate Esters in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl motif prevalent in many pharmaceuticals.[1][2] The choice of the boronic acid derivative is critical to the success of these transformations. While boronic acids are widely used, their stability can be a concern, leading to issues with purification, storage, and stoichiometry. Boronic esters, such as 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, offer a robust alternative.

The neopentyl glycol protecting group in this compound confers exceptional stability, mitigating common side reactions like protodeboronation.[3] This stability allows for more precise control over reaction conditions and often leads to higher yields and cleaner reaction profiles. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the boronate ester, a factor that can be strategically exploited in complex synthetic routes.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in the synthesis of pharmaceutical intermediates. We will delve into its physicochemical properties, provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling, and discuss the underlying principles that govern its reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up. Below is a summary of the key properties of this compound.

PropertyValueSource
Chemical Formula C₁₁H₁₄BNO₄[5][6]
Molecular Weight 249.05 g/mol [6]
Appearance White to off-white solid[7]
Melting Point Not explicitly reported, but related neopentyl glycol boronic esters are typically solids at room temperature.[8]
Solubility Soluble in common organic solvents such as THF, dioxane, and DMF. Limited solubility in water.General knowledge based on similar compounds.
Stability Highly stable crystalline solid, resistant to protodeboronation compared to the corresponding boronic acid.[3]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to generate a biaryl product.

Suzuki_Workflow reagents Reagent Preparation: - Aryl Halide (Ar-X) - Boronate Ester - Palladium Catalyst - Ligand - Base setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-120 °C) - Stirring setup->reaction 2. Heat workup Work-up: - Quenching - Extraction reaction->workup 3. Cool & Quench purification Purification: - Column Chromatography workup->purification 4. Isolate product Product Characterization: - NMR, MS, IR purification->product 5. Analyze

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a 4-Nitrobiphenyl Derivative

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This procedure is a robust starting point and can be adapted for various aryl and heteroaryl halides.

Reaction Scheme:

Ar-Br + this compound --(Pd catalyst, Base, Solvent)--> 4-Nitro-1,1'-biphenyl derivative + Neopentyl glycol borate

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (Ar-Br) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 120 °C for 30-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArB Ar-Pd(II)L₂-O-B(OR)₂ PdII_ArX->PdII_ArB Transmetalation (Base, Ar'-B(OR)₂) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation (Base, Ar'-B(OR)₂) Product Ar-Ar' PdII_ArAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The electron-withdrawing nature of the nitro group on the boronate ester does not directly participate in this step but influences the overall electronic environment.

  • Transmetalation: The organic group from the boronate ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester. The neopentyl glycol ester can undergo direct transmetalation without prior hydrolysis.[9]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Characterization of a Representative Product: 4-Nitrobiphenyl

The successful synthesis of the target biaryl can be confirmed by various spectroscopic methods. Below is a summary of the expected characterization data for 4-nitrobiphenyl, a potential product from the coupling of this compound with a phenyl halide.

Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.4-8.3 ppm. The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the NO₂ group.[10]
¹³C NMR Aromatic carbons will appear in the range of δ 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.[11]
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group will be observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][12]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product will be observed. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a highly stable and versatile building block for the synthesis of complex biaryl structures in pharmaceutical research. Its enhanced stability compared to the corresponding boronic acid allows for more controlled and reproducible Suzuki-Miyaura cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively incorporate this valuable reagent into their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dioxaborinane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3][4] This reaction forges C-C bonds by coupling an organoboron species with an organic halide or pseudohalide.[5]

While traditional boronic acids have been the workhorses of this chemistry, their inherent instability can lead to challenges, including decomposition and protodeboronation, which results in diminished yields.[6] This has spurred the development of more robust boron-based reagents. This guide focuses on a particularly advantageous class: dioxaborinane derivatives , specifically those derived from neopentyl glycol. These six-membered cyclic boronates offer enhanced stability, making them bench-stable, amenable to purification by chromatography, and ideal for complex, multi-step syntheses where reagent integrity is paramount.[7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed mechanistic overview, explains the rationale behind experimental choices, and delivers field-proven protocols for the successful application of dioxaborinane derivatives in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium to a square-planar Pd(II) complex.[8][9] The rate of this step is highly dependent on the halide (I > Br > Cl > OTf) and the electronic properties of the ligand.[6]

  • Transmetalation: This is the pivotal step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron species must be activated by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R' group to the Pd(II) center, displacing the halide.[5] The choice of base and solvent is critical to the success of this step.

  • Reductive Elimination: In the final step, the two organic groups (R and R') on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product.[9] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ (Active Catalyst) pdII_complex R-PdII(L)₂-X (Aryl-Palladium(II) Complex) pd0->pdII_complex Oxidative Addition oxidative_addition Oxidative Addition pdII_r_rprime R-PdII(L)₂-R' (Di-organic Palladium(II) Complex) pdII_complex->pdII_r_rprime Transmetalation transmetalation Transmetalation pdII_r_rprime->pd0 Reductive Elimination product R-R' (Product) pdII_r_rprime->product reductive_elimination Reductive Elimination rx_label R-X (Aryl Halide) boronate_label R'-B(OR)₂ + Base Workflow1 start Start setup 1. Reaction Setup - Add aryl bromide, dioxaborinane, & base to flask. - Seal and purge with inert gas. start->setup solvent 2. Add Solvent & Degas - Add dioxane and water. - Sparge with inert gas for 10-15 min. setup->solvent catalyst 3. Add Catalyst - Add Pd precatalyst and ligand. - Purge again briefly. solvent->catalyst reaction 4. Heat Reaction - Heat to 80-100 °C. - Monitor by TLC or LC-MS. catalyst->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc, wash with water/brine. - Dry organic layer. reaction->workup purify 6. Purification - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End (Isolated Product) purify->end

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Using 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Biaryl Synthesis in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and drug development sectors. Its capacity to efficiently forge carbon-carbon bonds, especially in the creation of biaryl and heteroaryl structures, is unparalleled.[1] These structural motifs are integral to a vast number of active pharmaceutical ingredients. In the relentless pursuit of higher efficiency and throughput, microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes and often improving yields and product purity.[2][3]

This guide provides an in-depth technical overview and a detailed protocol for the microwave-assisted Suzuki coupling of a specialized boronic ester, 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane . This neopentyl glycol boronic ester of 4-nitrophenylboronic acid offers distinct advantages in terms of stability and handling compared to its corresponding boronic acid, while the electron-withdrawing nature of the nitro group presents unique reactivity considerations.

The Scientific Rationale: Advantages of the Chosen System

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Ar'(Ln)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=ellipse, fillcolor="#FFFFFF"];

"Pd(0)Ln" -> "Ar-Pd(II)-X(Ln)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(Ln)" -> "Ar-Pd(II)-Ar'(Ln)" [label="Transmetalation\n(Ar'-B(OR)2 + Base)"]; "Ar-Pd(II)-Ar'(Ln)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(Ln)" -> "Pd(0)Ln"; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Why Microwave Irradiation?

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This often results in:

  • Dramatically Reduced Reaction Times: Accelerating the rate-limiting steps of the catalytic cycle.[4]

  • Improved Yields and Purity: Minimizing the formation of byproducts that can occur with prolonged heating.

  • Enhanced Reproducibility: Precise temperature and pressure control allows for consistent results.

The Advantage of this compound

While boronic acids are widely used, they can be prone to decomposition, particularly protodeboronation, under reaction conditions. Boronic esters, especially those derived from neopentyl glycol like This compound , offer several benefits:

  • Enhanced Stability: They are generally more robust and have a longer shelf-life.

  • Ease of Purification: Their stability often allows for purification via chromatography.

  • Modified Reactivity: The neopentyl ester can influence the kinetics of the transmetalation step.

The presence of the electron-withdrawing nitro group on the phenyl ring makes this substrate particularly interesting, as electronic effects can influence the rate and efficiency of the coupling reaction.

Experimental Protocol: A Representative Microwave-Assisted Suzuki Coupling

This protocol details the coupling of This compound with 4-bromoanisole as a representative aryl halide.

Materials and Reagents
  • This compound

  • 4-Bromoanisole

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or DMF)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Parameter Overview
ParameterRecommended Value/ReagentRationale
Aryl Halide 4-Bromoanisole (1.0 equiv)A common, moderately activated coupling partner.
Boronic Ester This compound (1.2 equiv)A slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)An effective base for activating the boronic ester for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 120 °CA typical temperature for microwave-assisted Suzuki couplings, ensuring rapid reaction rates.[5]
Time 15 minutesMicrowave irradiation significantly shortens the required reaction time.[3]
Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes with stirring.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-4'-nitrobiphenyl.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Reagents" [label="Combine Reactants,\nCatalyst, and Base"]; "Solvent" [label="Add Solvent\n(Dioxane/H2O)"]; "Microwave" [label="Microwave Irradiation\n(120°C, 15 min)"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column\nChromatography"]; "Product" [shape=ellipse, fillcolor="#FFFFFF", label="Pure Product"];

"Reagents" -> "Solvent" -> "Microwave" -> "Workup" -> "Purification" -> "Product"; }

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Alternatively, screening different palladium catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos) or bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial, especially for less reactive aryl halides.

  • Byproduct Formation: The primary byproduct is often from the homocoupling of the boronic ester. Ensuring an inert atmosphere (by purging the vial with argon or nitrogen before sealing) can sometimes mitigate this.

  • Protodeboronation: Although neopentyl esters are more stable than boronic acids, protodeboronation (replacement of the boronic ester group with hydrogen) can still occur. Using milder bases or shorter reaction times can help to minimize this side reaction.

  • Safety: Microwave reactions are conducted in sealed vessels under pressure. Always use appropriate personal protective equipment and follow the safety guidelines for your specific microwave reactor.

Conclusion

The combination of microwave technology with the stability of this compound provides a rapid, efficient, and robust method for the synthesis of 4-nitrobiphenyl derivatives. This approach is highly amenable to the construction of compound libraries in a drug discovery setting, offering significant advantages in terms of speed and efficiency over conventional heating methods. The protocol provided herein serves as a solid starting point for further exploration and optimization with a diverse range of aryl and heteroaryl halides.

References

Application Notes and Protocols for Biaryl Synthesis using 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

Biaryl motifs are fundamental structural units in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis has been a central focus of organic chemistry for over a century. Among the myriad of methods developed, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy for constructing carbon-carbon bonds due to its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups.[2][4] This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid or its ester, with an organic halide or pseudohalide to form the desired biaryl product.[4][5]

The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and practicality. While boronic acids are highly reactive, they can be prone to decomposition pathways like protodeboronation. Boronic esters, in contrast, offer enhanced stability, making them easier to handle, purify, and store. This guide focuses on the application of a specific neopentyl glycol boronic ester, 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane , in the synthesis of biaryl compounds, providing researchers, scientists, and drug development professionals with a detailed understanding and actionable protocols for its use.

The Reagent in Focus: this compound

This compound is a neopentyl glycol-protected boronic ester. The use of neopentyl glycol as a protecting group for the boronic acid functionality offers several distinct advantages:

  • Enhanced Stability: Compared to the corresponding boronic acid, the neopentyl ester is significantly more stable, reducing the likelihood of degradation during storage and handling. This stability often translates to more reproducible and higher isolated yields in complex syntheses.

  • Controlled Reactivity: While boronic esters are generally less reactive than boronic acids, this can be advantageous in preventing unwanted side reactions. The neopentyl ester provides a good balance of stability and reactivity for efficient cross-coupling.

  • Influence of the 4-Nitrophenyl Group: The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the boron center. This can affect the transmetalation step of the Suzuki-Miyaura catalytic cycle. In some cases, electron-withdrawing groups on the boronic ester can lead to more efficient coupling with electron-rich aryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] A base is essential for the activation of the organoboron species, facilitating the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArB(OR)2 Boronic Ester (Ar'-B(OR)2) ArB(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound249.061.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.50.040.04
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane-5.0 mL-
Water (degassed)-1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, add Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the solid catalyst mixture to the Schlenk tube. Then, add 1,4-dioxane (5.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 100-120 °C for 20-40 minutes.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Figure 2: Experimental workflow for biaryl synthesis.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, varying the base (e.g., Cs₂CO₃, K₂CO₃), or adjusting the reaction temperature and time. The choice of ligand can also be critical; other bulky, electron-rich phosphine ligands can be screened.

  • Protodeboronation: The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond of the boronic ester. Ensure all reagents and solvents are of high purity and that solvents are properly degassed.

  • Homocoupling: Homocoupling of the boronic ester can sometimes be observed as a side reaction. This can be minimized by careful control of the reaction temperature and catalyst system.

  • Purification: The neopentyl glycol byproduct is generally water-soluble and can be removed during the aqueous work-up. However, careful column chromatography is often necessary to obtain a highly pure product.

Conclusion

This compound serves as a stable and effective reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid makes it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and mechanistic insights offer a solid foundation for the successful application of this reagent in the construction of diverse and complex molecular architectures.

References

functional group tolerance in reactions with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Functional Group Tolerance in Reactions with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a neopentyl glycol boronic ester, is an increasingly important reagent in modern organic synthesis, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its crystalline nature, enhanced stability to air and moisture, and predictable reactivity make it a superior alternative to the corresponding boronic acid. This document provides a comprehensive guide to understanding and navigating the functional group tolerance when employing this reagent. We delve into the mechanistic nuances of its reactivity, detail its compatibility with a wide array of functional groups, and provide robust, field-tested protocols for its successful application. The guide is intended to equip researchers with the predictive power to design complex synthetic routes, troubleshoot potential issues, and maximize yields in the synthesis of highly functionalized biaryl compounds.

Introduction: The Advantage of Neopentyl Glycol Boronic Esters

Boronic acids and their pinacol ester derivatives are staples in C-C bond formation. However, they are not without their challenges, including potential for protodeboronation, trimerization into boroxines, and difficult purification. This compound belongs to the class of neopentyl glycol boronic esters, which offer significant advantages. The six-membered dioxaborinane ring is thermodynamically more stable than its five-membered dioxaborolane (pinacol) analogue[1]. This inherent stability translates to several practical benefits for the synthetic chemist:

  • Enhanced Bench Stability: The reagent is a solid that can be weighed in the air and stored for extended periods without significant degradation.

  • Reduced Protodeboronation: The neopentyl ester is more resistant to premature cleavage of the C-B bond under reaction conditions, often leading to higher yields.

  • Simplified Purification: Its solid nature and distinct polarity often simplify the removal of boron-containing byproducts after the reaction is complete.

The Critical Dichotomy: Understanding the Reactivity of the 4-Nitrophenyl Moiety

A unique and critical aspect of this reagent is the presence of the nitro group on the aromatic ring. While the primary and intended reaction pathway is the Suzuki-Miyaura coupling via the carbon-boron bond, researchers must be aware of a competing pathway involving the carbon-nitro bond.

Recent groundbreaking work has demonstrated that under specific palladium-catalyzed conditions, the nitro group itself can function as a leaving group, analogous to a halide[2][3][4][5]. This "denitrative coupling" typically requires more forcing conditions, such as higher temperatures and specialized, bulky phosphine ligands like BrettPhos[2][3].

This dual reactivity is a pivotal consideration in experimental design. For standard Suzuki-Miyaura couplings, conditions should be chosen to favor the cleavage of the C-B bond while minimizing the activation of the C-NO2 bond.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_denitrative Potential Side Reaction Pathway Reagent 5,5-Dimethyl-2-(4-nitrophenyl) -1,3,2-dioxaborinane Transmetal Transmetalation (C-B bond) Reagent->Transmetal Base Mediated OxAdd_N Oxidative Addition (Ar-NO2 bond) Reagent->OxAdd_N Forcing Conditions (e.g., BrettPhos, >130°C) ArylHalide Ar-X (Coupling Partner) OxAdd_B Oxidative Addition (Ar-X) ArylHalide->OxAdd_B Pd0 Pd(0) Catalyst Pd0->OxAdd_B Pd0->OxAdd_N OxAdd_B->Transmetal Forms Ar-Pd-X RedElim_B Reductive Elimination Transmetal->RedElim_B Forms Ar-Pd-Ar' RedElim_B->Pd0 Regenerates Catalyst Product_B 4-Nitrobiaryl Product RedElim_B->Product_B Product_N Side Product OxAdd_N->Product_N ... Transmetal_N Transmetalation (Partner's B-C bond) RedElim_N Reductive Elimination

Figure 1: Dual reactivity pathways of the reagent.

Comprehensive Guide to Functional Group Tolerance

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, and reactions with this compound are no exception[6]. The tolerance primarily pertains to the functional groups present on the coupling partner (the aryl or heteroaryl halide/triflate).

The table below summarizes the compatibility of common functional groups. This data is synthesized from extensive literature on Suzuki-Miyaura couplings and the specific behavior of boronic esters[7][8][9][10].

Functional Group CategorySpecific ExamplesCompatibilityCausality & Expert Insights
Carbonyls Esters, Amides, Ketones, Aldehydes, Carboxylic AcidsHigh These groups are generally inert to the catalytic cycle. Aldehydes can sometimes undergo side reactions (e.g., aldol) with strong bases or high temperatures, but with standard bases like K₂CO₃ or K₃PO₄, they are well-tolerated. Carboxylic acids are compatible but may require an additional equivalent of base to deprotonate the acidic proton.
Nitrogen Functionalities Nitriles, Imines, Tertiary Amines, Nitro GroupsHigh These groups are robust. The nitro group on the coupling partner is particularly stable and can be beneficial, as its electron-withdrawing nature can accelerate the rate-determining oxidative addition step[11].
Oxygen & Sulfur Ethers, Silyl Ethers, Sulfones, Sulfonamides, ThioethersHigh These are highly stable and non-reactive under typical Suzuki conditions. Silyl ethers are particularly useful as protected hydroxyl groups and are completely orthogonal to the reaction[7][12].
Halogens F, ClHigh Fluorine and chlorine are generally not reactive enough to undergo oxidative addition under conditions optimized for Br or I, allowing for selective couplings.
Protic Groups Alcohols (Phenols, Alkanols), Primary/Secondary AminesModerate These groups contain acidic protons that will be deprotonated by the base. This is usually not problematic but requires using a sufficient excess of base. More importantly, these groups (especially amines and N-H heterocyles) can coordinate to the palladium center, potentially inhibiting catalysis. Using specialized ligands or slightly higher catalyst loadings can mitigate this issue[10].
Sterically Hindered Groups ortho-substituted arenesModerate to High Steric hindrance, particularly at the ortho position of the coupling partner, can slow the reaction. This challenge can be overcome by using sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures, which facilitate both oxidative addition and reductive elimination[6][8].
Heterocycles Pyridines, Furans, Thiophenes, Indoles, PyrazolesModerate to High Electron-rich heterocycles can sometimes pose challenges due to catalyst poisoning. 2-halopyridines can also be difficult to couple[13]. However, modern catalyst systems have largely overcome these limitations. For N-H containing heterocycles like indoles or pyrazoles, N-protection is sometimes employed, but direct coupling of unprotected heterocycles is often achievable with careful selection of conditions[10].

Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃, anhydrous powder, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

Procedure:

  • Reaction Setup: To the reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the vial with the cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL). Causality Note: Degassing the solvents by sparging with an inert gas for 15-20 minutes is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath at 90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

G start Start reagents 1. Add Solids: Ar-Br, Boronic Ester, Pd Catalyst, Base start->reagents inert 2. Create Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) reagents->inert solvents 3. Add Degassed Solvents: Dioxane / Water inert->solvents react 4. Heat & Stir: (e.g., 90 °C, 4-12h) solvents->react monitor 5. Monitor Progress: TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench & Extract: Dilute with EtOAc, wash with H₂O monitor->workup Complete purify 7. Dry & Purify: Dry over Na₂SO₄, concentrate, Column Chromatography workup->purify product Pure Product purify->product

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.
Protocol 4.2: Rapid Functional Group Compatibility Test

When working with a novel, highly functionalized substrate, this small-scale protocol can quickly validate its compatibility.

  • Setup: Follow the general procedure (4.1) but on a smaller scale (e.g., 0.1 mmol of the aryl halide).

  • Control Reaction: In parallel, set up a control reaction using a simple, known-to-be-reactive aryl bromide (e.g., 4-bromoanisole) under the identical conditions.

  • Analysis: After 2-4 hours, take an aliquot from both reactions. Analyze by LC-MS.

  • Interpretation:

    • If the control reaction shows significant product formation but the test reaction does not, it suggests an incompatibility with the functional group on your substrate.

    • If both reactions proceed well, the functional group is likely tolerant.

    • If neither reaction works, the issue may lie with the reagents or conditions (e.g., inactive catalyst, wet solvent). This self-validating approach prevents wasting valuable starting material on a large-scale reaction that is destined to fail.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently degassed solvents 3. Poor choice of base/solvent 4. Catalyst poisoning by substrate1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure solvents are thoroughly degassed. 3. Screen other bases (K₃PO₄, CsF) and solvents (Toluene, THF). 4. Increase catalyst loading (to 5-10 mol%); use a more robust ligand (e.g., SPhos).
Significant Protodeboronation 1. Presence of excess water or acidic impurities 2. Reaction temperature too high or time too long1. Use anhydrous base and solvents. 2. Lower the reaction temperature; monitor carefully and stop the reaction upon completion. Use of neopentyl esters already minimizes this.
Homocoupling of Boronic Ester Presence of oxygen in the reaction mixture.Rigorously follow the inert atmosphere procedure (evacuate/backfill).
Formation of Denitrated Side Product Reaction temperature is too high, activating the C-NO₂ bond.Reduce the reaction temperature. Avoid highly specialized ligands like BrettPhos unless denitrative coupling is desired. Stick to standard catalysts like Pd(PPh₃)₄.

Conclusion

This compound is a robust and versatile reagent for the synthesis of complex biaryl structures. Its enhanced stability and broad functional group tolerance make it an excellent choice for demanding synthetic applications. A thorough understanding of its dual reactivity—favoring the desired C-B bond cleavage while being mindful of the potential for C-NO₂ activation—is paramount for success. By employing the robust protocols and troubleshooting guidance provided herein, researchers can confidently integrate this valuable building block into their synthetic strategies, accelerating discovery in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Derivatives from 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Large-Scale Biaryl Synthesis

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2] Within the toolkit of the process chemist, the choice of the organoboron reagent is critical for ensuring a scalable, efficient, and reproducible process.

This compound, a neopentyl glycol ester of 4-nitrophenylboronic acid, offers distinct advantages for large-scale applications over the corresponding boronic acid. The neopentyl glycol protecting group imparts greater stability, reducing the propensity for protodeboronation and trimerization to boroxines, which can lead to inconsistent reactivity and purification challenges.[3] This enhanced stability simplifies handling, storage, and accurate dosing in a manufacturing environment. The electron-withdrawing nature of the nitro group presents its own set of considerations for reactivity, which this guide will address in detail.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of biaryl derivatives using this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address the critical aspects of safety, impurity control, and final product purification.

Core Principles for Scale-Up of Suzuki-Miyaura Reactions

Scaling a Suzuki-Miyaura coupling from the bench to a production environment requires careful consideration of several factors that may not be apparent at the laboratory scale. A successful scale-up hinges on a deep understanding of the reaction kinetics, thermodynamics, and the physical properties of all components in the reaction mixture.

Causality in Experimental Design for Scale-Up

The choice of catalyst, base, solvent, and temperature is not merely a matter of following a literature procedure. Each parameter must be evaluated for its impact on reaction performance, safety, and cost at scale.

  • Catalyst Selection and Loading: While numerous palladium catalysts are available, for large-scale synthesis, pre-catalysts with high stability and activity are preferred. The choice of ligand is crucial and can significantly impact reaction kinetics and impurity profiles. Catalyst loading is a key cost driver and must be optimized to be as low as possible without compromising reaction time and yield.[4]

  • Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[5] Inorganic bases like potassium carbonate or phosphate are often used in large-scale processes due to their low cost and ease of removal. The choice of base can also influence the formation of byproducts.[6]

  • Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst, facilitate heat transfer, and allow for efficient product isolation. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the inorganic base and influence the catalytic cycle.[7][8]

  • Temperature and Pressure Control: Suzuki-Miyaura reactions are often exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways and control impurity formation. In some cases, operating in a pressure vessel may be necessary to maintain the desired reaction temperature, especially when working at high altitudes.[7]

Detailed Application Protocol: Multi-Gram Synthesis of 4-Methyl-4'-nitrobiphenyl

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methyl-4'-nitrobiphenyl from this compound and 4-bromotoluene on a multi-gram scale. This example serves as a template that can be adapted for the synthesis of other biaryl derivatives.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
This compound>95%Commercially Available
4-Bromotoluene>98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)>98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercially Available
TolueneAnhydrousCommercially Available
Ethanol200 ProofCommercially Available
Deionized WaterHigh PurityIn-house
10 L Jacketed Glass Reactorwith overhead stirrer, reflux condenser, and temperature probeCommercially Available
Nitrogen Inlet
Filtration Funnel and Flask
Rotary Evaporator

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Charge Reactor: - this compound - 4-Bromotoluene - Toluene - Ethanol inert Inert Atmosphere: Purge with Nitrogen reagents->inert catalyst_add Add Catalyst Slurry inert->catalyst_add catalyst_prep Prepare Catalyst Slurry: - Pd(OAc)₂ - PPh₃ - Toluene catalyst_prep->catalyst_add base_prep Prepare Base Solution: - K₂CO₃ - Deionized Water base_add Add Base Solution base_prep->base_add catalyst_add->base_add heating Heat to 80-85 °C base_add->heating monitoring Monitor by HPLC/TLC heating->monitoring cooling Cool to Room Temp. monitoring->cooling phase_sep Phase Separation cooling->phase_sep extraction Extract Aqueous Layer with Toluene phase_sep->extraction combine_org Combine Organic Layers extraction->combine_org wash Wash with Brine combine_org->wash drying Dry over Na₂SO₄ wash->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration crystallization Crystallization from Ethanol/Water concentration->crystallization collection Collect Crystals by Filtration crystallization->collection drying_final Dry in Vacuum Oven collection->drying_final analysis Characterize Product (NMR, HPLC, MS, MP) drying_final->analysis

Caption: Experimental workflow for the scale-up synthesis of 4-methyl-4'-nitrobiphenyl.

Step-by-Step Protocol
  • Reactor Setup and Reagent Charging:

    • Ensure the 10 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, reflux condenser, and temperature probe.

    • Charge the reactor with this compound (466 g, 2.0 mol, 1.0 equiv), 4-bromotoluene (376 g, 2.2 mol, 1.1 equiv), toluene (2 L), and ethanol (1 L).

    • Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm).

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.[3]

  • Catalyst and Base Preparation:

    • In a separate flask under a nitrogen atmosphere, prepare the catalyst slurry by adding palladium(II) acetate (4.5 g, 0.02 mol, 0.01 equiv) and triphenylphosphine (21.0 g, 0.08 mol, 0.04 equiv) to toluene (200 mL). Stir for 15 minutes.

    • In another flask, dissolve potassium carbonate (828 g, 6.0 mol, 3.0 equiv) in deionized water (2 L). Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Reaction Execution:

    • Add the catalyst slurry to the reactor via cannula or a pressure-equalizing dropping funnel.

    • Add the degassed potassium carbonate solution to the reactor.

    • Heat the reaction mixture to an internal temperature of 80-85 °C. An oil bath or a circulating heating system connected to the reactor jacket can be used.

    • Maintain the temperature and monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Stop stirring and allow the layers to separate.

    • Transfer the lower aqueous layer to a separate vessel.

    • Extract the aqueous layer with toluene (2 x 500 mL).

    • Combine all organic layers in the reactor.

    • Wash the combined organic layers with brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Crystallization:

    • Transfer the crude solid to a clean flask.

    • Add ethanol and heat the mixture to reflux until the solid dissolves completely.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.[9][10]

    • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and then with cold water.

    • Dry the purified 4-methyl-4'-nitrobiphenyl in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity (by HPLC): >99%

Impurity Profiling and Control

On a large scale, even minor impurities can become significant. A thorough understanding of potential byproducts is essential for developing a robust purification strategy.

ImpurityPotential SourceMitigation Strategy
Homocoupling of Boronic EsterOxygen in the reaction mixtureMaintain a strict inert atmosphere throughout the reaction.[6]
ProtodeboronationPresence of water and/or acidic conditionsUse an anhydrous solvent and ensure the boronic ester is of high quality.
Residual PalladiumIncomplete removal during work-upUse palladium scavengers or perform multiple crystallizations.[11][12]
Unreacted Starting MaterialsIncomplete reactionEnsure adequate reaction time and temperature. Monitor the reaction closely.

Safety Protocols and Hazard Management

Working with hazardous chemicals on a large scale requires stringent safety protocols. A thorough risk assessment should be conducted before commencing any work.[6]

Hazard Identification and Personal Protective Equipment (PPE)
  • This compound: May cause skin, eye, and respiratory irritation.[13]

  • 4-Bromotoluene: Harmful if swallowed and causes skin and eye irritation.

  • Palladium(II) Acetate: May cause an allergic skin reaction and is suspected of causing genetic defects.

  • Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.

  • Toluene: Highly flammable liquid and vapor. Harmful if inhaled. Causes skin irritation.

  • Potassium Carbonate: Causes serious eye irritation.

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Flame-retardant lab coat

  • Work in a well-ventilated fume hood or a controlled manufacturing environment.[5][14]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Waste Disposal

All chemical waste, including residual palladium, should be disposed of in accordance with local, state, and federal regulations.[15][16]

Logical Relationships in Suzuki-Miyaura Catalysis

The following diagram illustrates the key relationships in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_intermediate [Ar-Pd(II)-OR'(L)₂] pd_complex->transmetalation_intermediate Ligand Exchange (Base, H₂O) product_complex Ar-Pd(II)-Ar'(L)₂ transmetalation_intermediate->product_complex Transmetalation (Ar'-B(OR)₂) product_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The scale-up synthesis of biaryl derivatives from this compound is a highly viable and efficient process when key parameters are carefully controlled. The enhanced stability of the neopentyl glycol boronic ester provides significant advantages in a manufacturing setting. By understanding the underlying principles of the Suzuki-Miyaura reaction, implementing robust safety protocols, and developing effective purification strategies, researchers and drug development professionals can successfully translate laboratory-scale syntheses into large-scale production campaigns. This guide provides a foundational framework for achieving these goals, emphasizing a science-led approach to process development and scale-up.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize their synthetic routes. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can adapt and succeed even with the most challenging substrates.

Introduction: Understanding Your Reagent

This compound is a neopentyl glycol boronate ester. The neopentyl glycol protecting group confers significantly greater stability compared to the parent 4-nitrophenylboronic acid, making it resistant to premature decomposition and simplifying handling and storage.[1] However, the presence of the strongly electron-withdrawing nitro (-NO₂) group on the phenyl ring introduces specific challenges that must be addressed for successful coupling.

The primary challenge arises during the transmetalation step of the catalytic cycle. The electron-deficient nature of the nitrophenyl group reduces the nucleophilicity of the ipso-carbon attached to boron, potentially slowing its transfer to the palladium center, which is often the rate-limiting step of the reaction.[2][3] This guide provides targeted strategies to overcome this hurdle and achieve high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I use this neopentyl glycol ester instead of 4-nitrophenylboronic acid? A1: Stability is the key advantage. Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen) and formation of boroxine anhydrides upon storage.[1] The neopentyl glycol ester is a more robust, crystalline solid that minimizes these degradation pathways, ensuring more consistent and reproducible results.[4]

Q2: Can the boronic ester participate directly in the catalytic cycle? A2: Yes. While it was once debated, substantial evidence now shows that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[5][6] The reaction mechanism often involves the formation of a Pd-O-B linkage, facilitating the transfer of the aryl group.[2][3] In some cases, specific boronic esters can even lead to faster transmetalation rates compared to the corresponding boronic acid.[2]

Q3: Can the nitro group itself react under Suzuki conditions? A3: While less common than with aryl halides, direct denitrative cross-coupling has been reported.[7][8] However, these reactions typically require highly specialized and forcing conditions (e.g., specific bulky phosphine ligands like BrettPhos and high temperatures, ~130 °C).[9] Under standard Suzuki conditions optimized for an aryl halide partner, the nitro group is generally a spectator, though its electron-withdrawing effects on the reaction kinetics are significant.[10]

The Suzuki-Miyaura Catalytic Cycle with Boronic Esters

The catalytic cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial for activating the boron species to facilitate transmetalation.[11][12]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle with a Boronic Ester Pd0 Pd(0)L₂ (Active Catalyst) PdII_Halide Ar¹-Pd(II)L₂-X Pd0->PdII_Halide Oxidative Addition Transmetalation Transmetalation OxAdd Oxidative Addition (Ar¹-X) PdII_Aryl Ar¹-Pd(II)L₂-Ar² PdII_Halide->PdII_Aryl Transmetalation (Rate-Limiting Step) Product Ar¹-Ar² (Product) PdII_Aryl->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Boronate_Activation R-B(OR)₂ + Base ⇌ [R-B(OR)₂(Base)]⁻ Boronate_Activation->PdII_Halide Base-activated boronate attacks Pd(II) complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses the most common issues encountered when using this compound.

Problem 1: Low to No Product Formation

Q: My reaction shows very low conversion or fails completely. What are the primary factors to investigate?

A: A failed Suzuki reaction is typically due to issues with one of the core components: the catalyst, the atmosphere, the base, or the solvent.

  • Probable Cause 1: Inactive Catalyst or Ligand Degradation.

    • Explanation: Palladium(0) catalysts are sensitive to oxygen. Exposure to air can lead to the formation of inactive palladium black.[13] Similarly, phosphine ligands can be oxidized. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be successfully reduced to Pd(0) in situ for the cycle to begin.[4]

    • Solutions:

      • Ensure Inert Atmosphere: Rigorously degas your solvent(s) (e.g., by sparging with argon for 20-30 minutes or using 3-4 freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[4]

      • Use a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are air-stable and designed for reliable activation, making them an excellent choice for challenging couplings.[4]

      • Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and solvents.

  • Probable Cause 2: Inappropriate Base or Insufficient Activation.

    • Explanation: The base is not merely a spectator; it is essential for activating the boronic ester for transmetalation.[14] An unsuitable or weak base will result in a stalled reaction. The electron-withdrawing nitro group necessitates efficient activation to overcome the slower transmetalation kinetics.

    • Solutions:

      • Switch to a Stronger Base: For this electron-deficient system, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).[15]

      • Ensure Base Solubility: If the base is not soluble in the reaction medium, the reaction becomes diffusion-limited. Adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can help solubilize inorganic bases like K₃PO₄.

      • Consider Anhydrous Conditions: For certain systems, anhydrous conditions with a soluble organic-compatible base like potassium trimethylsilanolate (TMSOK) can dramatically accelerate the reaction.[16]

  • Probable Cause 3: Incorrect Ligand Choice.

    • Explanation: The ligand dictates the reactivity of the palladium center. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for this challenging coupling. The electron-deficient nature of the 4-nitrophenyl group requires a ligand that strongly promotes both oxidative addition and the difficult transmetalation step.

    • Solutions:

      • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate Suzuki couplings of challenging substrates.[1][4] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

      • Try N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that can form very stable and highly active palladium complexes, often effective where phosphine ligands fail.[1]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Inert 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) Start->Check_Inert Check_Catalyst 2. Assess Catalyst System (Use fresh catalyst/ligand or air-stable precatalyst) Check_Inert->Check_Catalyst If conditions were not rigorously inert Check_Base 3. Evaluate Base (Is it strong enough? e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base If catalyst/ligand quality is suspect Check_Ligand 4. Re-evaluate Ligand (Switch to bulky, e-rich ligand? e.g., XPhos, SPhos) Check_Base->Check_Ligand If base was weak or inappropriate Check_Temp 5. Increase Temperature (Reaction may be kinetically slow) Check_Ligand->Check_Temp If using a standard ligand like PPh₃ Success High Yield Achieved Check_Temp->Success If all else is optimized

Caption: A step-by-step decision tree for troubleshooting failed reactions.

Problem 2: Significant Formation of Side Products

Q: My desired product is forming, but I'm seeing major byproducts. How can I identify and suppress them?

A: The most common side products in Suzuki couplings are from homocoupling, protodeboronation, and dehalogenation.

  • Side Product 1: Homocoupling (Ar²-Ar²)

    • Symptom: You observe a significant amount of 4,4'-dinitrobiphenyl in your reaction mixture.

    • Cause: This is almost always caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes the dimerization of the boronic ester.[4][13]

    • Solution: Improve your degassing technique and ensure a leak-free reaction setup under a positive pressure of inert gas.

  • Side Product 2: Protodeboronation (Ar²-H)

    • Symptom: You detect nitrobenzene as a byproduct.

    • Cause: This is the cleavage of the C-B bond by a proton source, typically water, often accelerated by strong bases.[4] While neopentyl glycol esters are more stable than boronic acids, this can still occur under harsh conditions.

    • Solutions:

      • Use Anhydrous Conditions: If protodeboronation is a major issue, switching to a fully anhydrous solvent system and a soluble base like TMSOK can be highly effective.[16]

      • Use a Milder Base: In some cases, a very strong base can exacerbate the problem. Consider screening a milder base like potassium fluoride (KF).[4]

      • Minimize Reaction Time: Use a more active catalyst system to drive the reaction to completion faster, giving the boronic ester less time to decompose.

  • Side Product 3: Dehalogenation of Coupling Partner (Ar¹-H)

    • Symptom: Your starting aryl halide (Ar¹-X) is being converted to the corresponding arene (Ar¹-H).

    • Cause: This side reaction occurs when a hydride source is present, leading to reductive elimination of Ar¹-H from the Pd(II) intermediate.[1] Hydride sources can include certain solvents (like isopropanol if used as a solvent) or impurities in the reagents.

    • Solution: Ensure you are using high-purity, anhydrous solvents (e.g., dioxane, toluene, THF). Avoid solvents that can act as hydride donors.

Recommended Experimental Protocols

Protocol 1: General Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling with common aryl bromides.

ComponentStoichiometryMol %Notes
Aryl Bromide1.0 equiv-The limiting reagent.
This compound 1.2 - 1.5 equiv-A slight excess ensures complete consumption of the halide.
Palladium Precatalyst (e.g., XPhos Pd G3)-1 - 2 mol%Air-stable and reliable.[4]
Ligand (e.g., XPhos)-2 - 4 mol%Use if starting with a Pd source like Pd(OAc)₂.
Base (e.g., K₃PO₄)2.0 - 3.0 equiv-A strong base is recommended.[15]
Solvent (e.g., Dioxane/H₂O 10:1)--Use enough to achieve ~0.1 M concentration.
Temperature80 - 110 °C-Monitor by TLC/LC-MS for completion.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add the previously degassed dioxane and water (10:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for failed or low-yielding reactions involving 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester. The unique electronic and steric properties of this reagent necessitate a nuanced approach to reaction optimization, particularly in Suzuki-Miyaura cross-coupling reactions.

I. Understanding the Reagent: Key Characteristics of this compound

This compound is an air-stable, crystalline solid that serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group offers enhanced stability compared to the corresponding boronic acid, mitigating issues such as protodeboronation and trimerization to boroxines.[1][2] However, the electron-withdrawing nature of the 4-nitrophenyl group can influence its reactivity profile.

PropertyValue/DescriptionSignificance in Reactions
CAS Number 1351373-76-6[3]Unique identifier for this specific chemical compound.
Molecular Formula C11H14BNO4[3]Provides the elemental composition.
Molecular Weight 235.05 g/mol Important for accurate molar calculations in reaction setups.
Appearance Typically a solidPhysical state at room temperature.
Boronic Ester Type Dioxaborinane (6-membered ring)[1]The cyclic structure enhances stability.
Protecting Group Neopentyl glycol[4]Offers steric hindrance around the boron atom, which can impact hydrolysis rates and transmetalation.[5][6]
Aryl Group 4-NitrophenylThe strong electron-withdrawing nitro group can affect the rate of transmetalation in Suzuki-Miyaura coupling.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general use of this compound.

Q1: How should I properly store and handle this boronic ester?

A1: this compound is generally stable at room temperature in a closed container under normal storage conditions.[8] However, to ensure long-term integrity, it is best stored in a cool, dry place, away from light and moisture. While more robust than boronic acids, boronic esters can still undergo slow hydrolysis.[5]

Q2: Is this reagent sensitive to air and moisture?

A2: Neopentyl glycol boronic esters exhibit good stability towards air and moisture, especially when compared to their corresponding boronic acids.[4] However, for quantitative and reproducible results, particularly in sensitive catalytic reactions, it is always best practice to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

Q3: What is the primary application of this reagent?

A3: This reagent is predominantly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce a 4-nitrophenyl group onto a target molecule.[9] The resulting biaryl structures are important motifs in pharmaceuticals and organic materials.

Q4: Can this boronic ester be purified by silica gel chromatography?

A4: While some boronic esters are sensitive to silica gel, neopentyl glycol esters are generally considered more stable and can often be purified by column chromatography.[10] However, prolonged exposure to silica gel should be avoided to minimize the risk of decomposition.

III. Troubleshooting Guides for Suzuki-Miyaura Coupling Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

A. Issue: Low to No Product Formation

A lack of product formation is a common but often rectifiable issue. The following flowchart outlines a systematic troubleshooting process.

G start Low/No Product reagent_check 1. Verify Reagent Integrity - Catalyst & Ligand Activity - Boronic Ester Purity - Aryl Halide Quality start->reagent_check conditions_check 2. Assess Reaction Conditions - Inert Atmosphere? - Anhydrous Solvent? - Correct Temperature? reagent_check->conditions_check Reagents OK endpoint Systematic Optimization reagent_check->endpoint Degraded Reagents base_check 3. Evaluate Base Choice & Purity - Appropriate Strength? - Anhydrous? conditions_check->base_check Conditions OK conditions_check->endpoint Suboptimal Conditions catalyst_check 4. Re-evaluate Catalyst System - Ligand Choice - Catalyst Loading base_check->catalyst_check Base OK base_check->endpoint Incorrect Base catalyst_check->endpoint System Optimized

Caption: Troubleshooting workflow for low or no product yield.

1. Potential Cause: Reagent Degradation or Impurity
  • Palladium Catalyst/Ligand: Palladium catalysts, especially when stored improperly, can be deactivated. Phosphine ligands are susceptible to oxidation.[11]

  • Boronic Ester: While stable, prolonged or improper storage can lead to hydrolysis back to the boronic acid and neopentyl glycol.[5]

    • Solution: Use a fresh batch of the boronic ester. Confirm its integrity via NMR or melting point analysis if in doubt.

  • Aryl Halide: The purity and reactivity of your coupling partner are crucial. The general reactivity trend is I > Br > OTf >> Cl.[11]

    • Solution: Verify the purity of your aryl halide. If using a less reactive halide (e.g., a chloride), a more active catalyst system may be required.

2. Potential Cause: Suboptimal Reaction Conditions
  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can also promote the homocoupling of the boronic ester.[11][12]

    • Solution: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Use properly degassed solvents.

  • Water in Solvent: While some Suzuki reactions tolerate water, the presence of excess water can promote the hydrolysis of the boronic ester and may interfere with the catalytic cycle.[13]

    • Solution: Use anhydrous solvents, especially when working with sensitive substrates or catalysts.

  • Incorrect Temperature: The reaction may require a specific temperature to overcome the activation energy for oxidative addition or transmetalation.

    • Solution: Screen a range of temperatures. Microwave irradiation can sometimes be effective in driving sluggish reactions to completion.[14]

3. Potential Cause: Inappropriate Base

The choice of base is critical as it is required for the formation of the boronate species, which is active in the transmetalation step.[2]

  • Base Strength: The optimal base depends on the specific substrates and catalyst system. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[15][16] For neopentyl glycol esters, a soluble base like potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous conditions.[17]

    • Solution: Screen a variety of bases. K₃PO₄ is often a good starting point for many systems.

  • Base Purity: The base should be of high purity and anhydrous if the reaction is being run under anhydrous conditions.

    • Solution: Use a freshly opened or properly stored base.

4. Potential Cause: Ineffective Catalyst System
  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient boronic esters like this compound, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are often effective.[18][19]

    • Solution: Screen a panel of ligands. For challenging couplings, consider more specialized ligands designed for electron-poor substrates.

  • Catalyst Loading: Insufficient catalyst loading can result in a sluggish or incomplete reaction.

    • Solution: While typically low (0.5-5 mol%), increasing the catalyst loading may improve the yield in difficult cases.

B. Issue: Significant Side Product Formation

The formation of side products can significantly reduce the yield of the desired product. The most common side reactions in this context are protodeboronation and homocoupling.

G start Side Products Observed protodeboronation Protodeboronation (Boron replaced by H) start->protodeboronation homocoupling Homocoupling (Biaryl of boronic ester) start->homocoupling cause_proto - Excess Water/Protic Solvent - High Temperature - Strong Base protodeboronation->cause_proto Likely Causes sol_proto Solutions: - Use Anhydrous Conditions - Lower Temperature - Optimize Base Choice protodeboronation->sol_proto cause_homo - Presence of Oxygen - Inefficient Transmetalation - Pd(II) Precatalyst Reduction homocoupling->cause_homo Likely Causes sol_homo Solutions: - Rigorous Degassing - Optimize Ligand/Conditions - Use Pd(0) Source homocoupling->sol_homo

Caption: Common side reactions and their mitigation strategies.

1. Side Product: Protodeboronation (Formation of Nitrobenzene)

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. Electron-deficient arylboronic acids and esters are particularly susceptible to this side reaction.[11][20]

  • Causes:

    • Presence of protic sources (e.g., water, alcohols) in the reaction mixture.

    • High reaction temperatures and prolonged reaction times can exacerbate the issue.[11]

    • The choice of base can influence the rate of protodeboronation.[21]

  • Mitigation Strategies:

    • Anhydrous Conditions: Employ rigorously dried solvents and reagents.

    • Temperature and Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. Lowering the temperature may also be beneficial.

    • Base Optimization: A weaker base or a base that is less soluble may reduce the rate of protodeboronation.

2. Side Product: Homocoupling (Formation of 4,4'-Dinitrobiphenyl)

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic ester to form a symmetrical biaryl.

  • Causes:

    • Oxygen: The presence of oxygen is a primary driver of homocoupling.[11][12]

    • Inefficient Catalysis: If the transmetalation step is slow relative to other processes, homocoupling can become a competitive pathway. This can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[12]

  • Mitigation Strategies:

    • Rigorous Degassing: Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.

    • Optimize Reaction Parameters: Adjusting the ligand, solvent, and temperature can help to favor the desired cross-coupling pathway.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) can sometimes minimize homocoupling that occurs during the reduction of Pd(II) precatalysts.

IV. Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol provides a starting point for optimizing the coupling of this compound.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the allotted time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

V. References

  • Bellina, F., & Rossi, R. (2010). The Development of Suzuki Cross-Coupling Reactions of Organoboron Reagents. Chemical Reviews, 110(2), 1082-1146.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5312-5324.

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568.

  • Thomas, A. W., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.

References

Technical Support Center: Suzuki-Miyaura Coupling of Nitrophenyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of nitrophenyl boronic esters. The presence of a strongly electron-withdrawing nitro group presents unique challenges, and this document is designed to help you navigate and overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a nitrophenyl boronic ester giving low yields?

A1: Low yields in this specific coupling are often attributed to several competing side reactions exacerbated by the electron-deficient nature of the nitrophenyl ring. The primary culprits are protodeboronation (loss of the boronic ester group) and homocoupling of the boronic ester.[1][2] The strong electron-withdrawing nitro group increases the Lewis acidity of the boron atom, making the C-B bond more susceptible to cleavage by proton sources (like water or alcohol) in the reaction mixture.[3] Furthermore, the electronic properties of the substrate can slow down the desired transmetalation step, giving these side reactions more time to occur.

Q2: What is protodeboronation and why is it so common with nitrophenyl boronic esters?

A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced with a carbon-hydrogen bond.[1] This effectively consumes your starting material, replacing it with nitrobenzene (or a derivative), which can complicate purification and drastically reduce the yield of your desired biaryl product. Electron-deficient arylboronic acids and esters are particularly prone to this reaction.[4] The reaction is often accelerated under basic conditions, which are required for the Suzuki coupling itself, creating a challenging optimization problem.

Q3: Can the nitro group itself interfere with the palladium catalyst?

A3: Yes, while the primary role of the nitro group in this context is as a strong deactivating group on the boronic ester, it can also interact with the palladium center. In some cases, particularly under harsh conditions or with certain ligand combinations, the nitro group can be reduced by the Pd(0) catalyst, leading to aniline derivatives or other reduced species. More recently, the C-NO₂ bond itself has been shown to undergo oxidative addition to palladium, treating the nitroarene as the electrophile, which could lead to unexpected products if not controlled.[5][6]

Q4: Should I use a nitrophenyl boronic acid or a boronic ester (e.g., pinacol ester)?

A4: For substrates prone to protodeboronation, using a boronic ester, particularly a pinacol ester, is generally recommended over the corresponding boronic acid.[3][7] The ester group provides steric protection to the boron center, making it more stable and less susceptible to premature hydrolysis and protodeboronation.[3] For exceptionally unstable systems, specialized esters like MIDA (N-methyliminodiacetic acid) boronates can be employed in a "slow-release" strategy, maintaining a very low concentration of the active boronic acid throughout the reaction to minimize side reactions.[1][8]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed breakdown of the most common issues encountered when coupling nitrophenyl boronic esters, along with actionable solutions and experimental protocols.

Case File 1: Protodeboronation
  • Symptom: Significant formation of the corresponding nitroarene byproduct (e.g., nitrobenzene) with a corresponding decrease in the yield of the cross-coupled product.

  • Probable Cause: Cleavage of the C-B bond by a proton source, catalyzed by the base or even the palladium complex.[9] This pathway competes directly with the desired transmetalation step in the catalytic cycle.

  • Mechanistic Insight: The base required for the Suzuki reaction activates the boronic ester to form a more nucleophilic boronate "ate" complex.[10][11] However, this process can also make the aryl group more susceptible to protonolysis. The electron-withdrawing nitro group destabilizes the intermediate, favoring the loss of the boron moiety.

Proposed Solutions & Methodologies
  • Optimize the Base: The choice of base is critical. Strong, highly nucleophilic bases (like NaOH or KOH) can accelerate protodeboronation.[10]

    • Action: Switch to a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. Fluoride sources like CsF or KF can also be effective as they play a unique role in activating the boronic ester without introducing harsh hydroxide ions.

  • Use a "Slow-Release" Boron Reagent: To minimize the concentration of the reactive boronic acid/boronate at any given time, use a more stable precursor.

    • Action: Replace the nitrophenyl boronic acid/pinacol ester with a nitrophenyl MIDA boronate.[1][12] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and favoring the cross-coupling pathway over decomposition.[8]

  • Minimize Water Content: While Suzuki couplings often tolerate or even require some water, excessive amounts can provide a ready source of protons.

    • Action: Use anhydrous solvents and dry reagents. If a co-solvent is needed, consider using a non-protic one like dioxane or THF. If aqueous base is required, use the minimum amount necessary for the reaction to proceed.

Workflow Diagram: Mitigating Protodeboronation

G start High Protodeboronation Detected base Switch to Milder Base (e.g., K3PO4, Cs2CO3, CsF) start->base Step 1: Optimize Base reagent Use Stable Boron Reagent (e.g., MIDA Boronate) base->reagent Step 2: Change Reagent solvent Reduce Proton Sources (Anhydrous Solvent, Minimal Water) reagent->solvent Step 3: Control Environment catalyst Employ High-Turnover Catalyst (Bulky, e--rich Ligand) solvent->catalyst Step 4: Accelerate Coupling result Improved Yield of Coupled Product catalyst->result

Caption: A stepwise workflow for troubleshooting protodeboronation.

Case File 2: Homocoupling
  • Symptom: Formation of a symmetrical biaryl derived from two molecules of the nitrophenyl boronic ester (e.g., 4,4'-dinitrobiphenyl).

  • Probable Cause: Oxidative homocoupling of the boronic ester, often catalyzed by Pd(II) species.[13][14] This can occur if the Pd(0) catalyst is oxidized by air or other oxidants in the reaction mixture, or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.

  • Mechanistic Insight: Homocoupling is a known byproduct of Suzuki reactions and can sometimes become the dominant pathway, especially when the desired cross-coupling is slow.[15] It is thought to proceed through a separate catalytic cycle involving two transmetalation events with a Pd(II) center before reductive elimination.

Proposed Solutions & Methodologies
  • Ensure Rigorous Degassing: Oxygen is a common culprit for oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[15]

    • Action: Thoroughly degas the reaction mixture before adding the catalyst. Use a "freeze-pump-thaw" cycle (at least three times) for best results, or bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Choose an Appropriate Catalyst System: A highly active catalyst can accelerate the desired cross-coupling, outcompeting the slower homocoupling pathway.

    • Action: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), pair it with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, tBu₃P) that promote both facile reduction to Pd(0) and rapid oxidative addition/reductive elimination.[16][17]

  • Control Reaction Stoichiometry: Using a slight excess of the boronic ester is common, but a large excess can increase the probability of homocoupling.

    • Action: Start with 1.1-1.2 equivalents of the nitrophenyl boronic ester relative to the aryl halide. If homocoupling persists, try reducing it to 1.05 equivalents.

Diagram: Competing Catalytic Cycles

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction pd0_s Pd(0)L_n oa_s Oxidative Addition (Ar-X) pd0_s->oa_s pd2_s Ar-Pd(II)-X oa_s->pd2_s trans_s Transmetalation (Ar'-B(OR)2) pd2_s->trans_s biaryl_pd Ar-Pd(II)-Ar' trans_s->biaryl_pd re_s Reductive Elimination biaryl_pd->re_s re_s->pd0_s product Product (Ar-Ar') re_s->product pd2_h Pd(II)X_2 trans1_h Transmetalation 1 (Ar'-B(OR)2) pd2_h->trans1_h ar_pd_h Ar'-Pd(II)-X trans1_h->ar_pd_h trans2_h Transmetalation 2 (Ar'-B(OR)2) ar_pd_h->trans2_h biaryl_pd_h Ar'-Pd(II)-Ar' trans2_h->biaryl_pd_h re_h Reductive Elimination biaryl_pd_h->re_h homo_product Homocoupling Product (Ar'-Ar') re_h->homo_product

Caption: Desired cross-coupling vs. homocoupling pathway.

Data & Protocol Section
Table 1: Troubleshooting Summary
Symptom ObservedProbable Cause(s)Primary Solution(s)Secondary Action(s)
Low Yield, High Nitroarene Byproduct ProtodeboronationSwitch to a milder base (K₃PO₄, Cs₂CO₃).Use a MIDA boronate ester; ensure anhydrous conditions.
Significant Symmetrical Biaryl Byproduct HomocouplingRigorously degas the reaction mixture (Freeze-Pump-Thaw).Use a highly active catalyst system (e.g., Pd₂(dba)₃/SPhos).
No Reaction or Very Slow Conversion Poor Transmetalation RateIncrease temperature; screen more activating ligands (e.g., bulky NHCs).Switch to a more reactive aryl halide (I > Br > Cl).
Complex Mixture of Products Nitro Group ReductionUse milder conditions (lower temperature); avoid protic solvents like methanol if possible.Screen different palladium sources and ligands.
Table 2: Base Selection Guide for Sensitive Couplings
BaseTypeBasicityCommon Use & Notes
NaOH, KOH HydroxideStrongNot Recommended. High basicity and nucleophilicity strongly promote protodeboronation.[10]
Na₂CO₃, K₂CO₃ CarbonateModerateCommon choice, often used in aqueous solution. Can be a good starting point but may still cause protodeboronation.
K₃PO₄, Cs₂CO₃ Phosphate/CarbonateModerate-StrongHighly Recommended. Generally non-nucleophilic and very effective. Often provide better results for sensitive substrates.[5]
KF, CsF FluorideWeakActivates the boronic ester through a different mechanism (formation of fluoroborate). Excellent for suppressing protodeboronation.
Experimental Protocol: Screening Conditions to Minimize Side Reactions

This protocol provides a framework for optimizing the coupling of a nitrophenyl boronic ester with an aryl bromide.

  • Reagent Preparation & Setup:

    • To four separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv., e.g., 0.2 mmol) and the nitrophenyl pinacol boronate (1.2 equiv., 0.24 mmol).

    • Add the base (3.0 equiv., 0.6 mmol) to each vial:

      • Vial 1: K₂CO₃

      • Vial 2: K₃PO₄

      • Vial 3: Cs₂CO₃

      • Vial 4: CsF

    • Add the chosen solvent (e.g., Dioxane/H₂O 4:1, 2 mL).

    • Seal the vials with septa.

  • Degassing:

    • Bubble Argon through the solvent in each vial for 15 minutes. For best results, perform three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Prepare a stock solution of the catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)) in degassed solvent.

    • Inject the catalyst solution into each vial under a positive pressure of Argon.

  • Reaction & Monitoring:

    • Place the vials in a pre-heated block at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS.

    • Quantify the ratio of desired product to the protodeboronated and homocoupled byproducts.

  • Analysis:

    • Compare the results from the four conditions to identify the base that provides the highest ratio of desired product to side products. This optimized condition can then be used for a larger-scale reaction.

References

improving the stability of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of this versatile reagent in solution. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.

Introduction: Understanding the Stability of Dioxaborinanes

This compound is a neopentyl glycol ester of 4-nitrophenylboronic acid. Boronic esters are widely used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While the neopentyl glycol protecting group generally offers greater stability compared to the free boronic acid or other boronic esters like pinacol esters, understanding its potential degradation pathways is crucial for its effective use. The primary pathway for the degradation of dioxaborinanes in solution is hydrolysis, which cleaves the boronic ester back to the corresponding boronic acid and diol. The rate of this hydrolysis is influenced by several factors, including pH, solvent, temperature, and the presence of catalysts.

This guide will provide a comprehensive overview of the factors affecting the stability of this compound and practical solutions to mitigate its degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent reaction yields or complete reaction failure in Suzuki-Miyaura coupling.

Possible Cause: Degradation of the boronic ester prior to or during the reaction. The primary cause of degradation is often hydrolysis to the less reactive 4-nitrophenylboronic acid, or protodeborylation under harsh basic conditions.

Troubleshooting Steps:

  • Solvent Selection and Preparation:

    • Use anhydrous solvents. The presence of water is the primary driver of hydrolysis. Ensure your solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Aprotic solvents are preferred. Solvents such as dioxane, THF, DMF, and toluene are generally good choices for Suzuki-Miyaura reactions. While some water can be tolerated and is sometimes even beneficial for the catalytic cycle with certain bases, excessive water will promote the degradation of the boronic ester.[1]

    • Avoid protic solvents for storage. Do not store the boronic ester in solutions containing alcohols for extended periods, as transesterification can occur.

  • Base Selection and Handling:

    • Choose your base wisely. The choice of base can significantly impact the stability of the boronic ester. While strong bases are often required for the transmetalation step, they can also promote hydrolysis and other side reactions.

    • Consider milder bases. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Potassium phosphate (K₃PO₄) is also a commonly used base that can be effective.

    • Anhydrous bases are recommended. Use freshly dried and powdered bases to minimize the introduction of water into the reaction mixture.

  • Reaction Setup and Execution:

    • Inert atmosphere is critical. Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas to remove adsorbed moisture.[2][3] Maintain a positive pressure of inert gas throughout the reaction.

    • Order of addition matters. Consider adding the boronic ester to the reaction mixture just before the addition of the palladium catalyst and heating. This minimizes its exposure to potentially hydrolytic conditions at room temperature.

    • Monitor the reaction closely. Use TLC or LC-MS to monitor the progress of the reaction and the integrity of the starting materials. This can help you identify if the boronic ester is degrading over time.

Issue 2: Precipitation or cloudiness observed upon dissolving the boronic ester.

Possible Cause: Poor solubility of the boronic ester or the presence of insoluble impurities. The precipitate could also be the hydrolyzed boronic acid, which may have different solubility properties.

Troubleshooting Steps:

  • Verify Solubility:

    • Perform a small-scale solubility test. Before setting up a large-scale reaction, test the solubility of a small amount of the boronic ester in your chosen solvent.

    • Consider a co-solvent system. If solubility is an issue in a non-polar solvent like toluene, the addition of a more polar co-solvent like THF or DMF may help.

  • Check for Impurities:

    • Analyze the starting material. Use ¹H NMR or LC-MS to check the purity of your this compound. The presence of boric acid or neopentyl glycol could indicate prior hydrolysis.

    • Purification of the boronic ester. If impurities are present, recrystallization or column chromatography on silica gel may be necessary. However, be aware that boronic esters can be unstable on silica gel.[5]

Issue 3: Difficulty in purifying the final product due to boron-containing byproducts.

Possible Cause: Incomplete reaction or degradation of the boronic ester leading to the presence of 4-nitrophenylboronic acid and neopentyl glycol in the crude product.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Drive the reaction to completion. Ensure you are using the optimal catalyst loading, temperature, and reaction time to consume all of the boronic ester.

    • Use a slight excess of the boronic ester. Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic ester can help to drive the reaction to completion, but be mindful that this will require a more rigorous purification.

  • Post-Reaction Workup:

    • Aqueous wash. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help to remove the acidic boronic acid byproduct.

    • Extraction with a diol. In some cases, washing with a solution containing a diol can help to sequester boron-containing impurities.

    • Chromatography. Careful column chromatography is often the most effective way to separate the desired product from boron-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). It is recommended to store it at low temperatures (2-8 °C) to minimize any potential degradation. Avoid storing it in solution for extended periods, especially in protic or wet solvents.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway is hydrolysis of the dioxaborinane ring to form 4-nitrophenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol). This reaction is catalyzed by both acid and base and is accelerated by the presence of water.

Q3: Can I use this boronic ester in aqueous solvent systems?

A3: While boronic esters are susceptible to hydrolysis, some Suzuki-Miyaura coupling reactions are performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water). The success of these reactions depends on the relative rates of the desired cross-coupling and the undesired hydrolysis. If an aqueous system is necessary, it is crucial to carefully optimize the reaction conditions (e.g., base, temperature, reaction time) to favor the cross-coupling reaction. Using a less water-miscible solvent may help to slow down the hydrolysis.

Q4: How can I monitor the stability of this compound in my reaction?

A4: The stability of the boronic ester can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the presence of the starting material, product, and any degradation products (e.g., the hydrolyzed boronic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of the boronic ester remaining in a sample taken from the reaction mixture.

Q5: Are there any alternatives to this compound that might be more stable?

A5: The stability of boronic esters can be tuned by modifying the diol protecting group. Esters derived from more sterically hindered diols, such as 1,1,2,2-tetraethylethylene glycol (Epin), have been shown to exhibit enhanced stability on silica gel and under alkaline conditions.[5] Another alternative is to use potassium trifluoroborate salts (R-BF₃K), which are often more stable than the corresponding boronic acids or esters and can be used directly in Suzuki-Miyaura coupling reactions.

Visualization of Key Processes

To further aid in understanding the stability of this compound, the following diagrams illustrate the key degradation pathway and a general workflow for assessing its stability.

Hydrolysis_Pathway Dioxaborinane 5,5-Dimethyl-2-(4-nitrophenyl)- 1,3,2-dioxaborinane TransitionState Tetrahedral Intermediate Dioxaborinane->TransitionState + H₂O (Hydrolysis) Water H₂O BoronicAcid 4-Nitrophenylboronic Acid TransitionState->BoronicAcid NeopentylGlycol Neopentyl Glycol TransitionState->NeopentylGlycol

Caption: Hydrolysis of the dioxaborinane ring.

Stability_Workflow A Prepare Solution of Dioxaborinane in Chosen Solvent System B Incubate under Experimental Conditions (e.g., Temp, Base) A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction (if necessary) C->D E Analyze by LC-MS or NMR D->E F Quantify Remaining Dioxaborinane E->F G Assess Degradation Rate F->G

Caption: Experimental workflow for stability assessment.

Summary of Recommended Conditions for Enhanced Stability

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., Dioxane, THF, Toluene, DMF)Minimizes hydrolysis, the primary degradation pathway.
Temperature Store solutions at low temperatures (0-5 °C) when not in use.Reduces the rate of hydrolysis and other potential side reactions.
Atmosphere Handle under an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric moisture.[2][3][6]
pH/Base Use the mildest effective base (e.g., K₂CO₃, K₃PO₄). Avoid strong aqueous bases for prolonged periods.Strong bases can accelerate hydrolysis.
Storage Store the solid compound in a desiccator or glovebox at 2-8 °C.Protects from moisture and heat, ensuring long-term stability.

References

common impurities in the synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on identifying and mitigating .

Introduction: The Challenge of Purity in Boronic Ester Synthesis

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester, is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be difficult to separate and characterize. The inherent lability of the boronic ester functional group, especially its susceptibility to hydrolysis, presents significant challenges during reaction workup, purification, and analysis.[1][2] This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers anticipate, identify, and resolve common purity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate in the synthesis of this compound?

You should primarily be vigilant for four classes of impurities:

  • Hydrolysis Products: The most common impurity is 4-nitrophenylboronic acid, formed by the hydrolysis of the ester. This can further dehydrate to form a cyclic trimer anhydride known as a boroxine.[1][3]

  • Over-addition Byproducts: Bis(4-nitrophenyl)borinic acid or its corresponding neopentyl glycol ester can form if the organometallic reagent (e.g., Grignard or organolithium) adds twice to the boron center.[4][5]

  • Unreacted Starting Materials: Residual 4-nitrophenyl precursors (e.g., 4-nitrohalobenzene) and excess borylating agents, such as bis(neopentyl glycolato)diboron, can contaminate the final product.[6]

  • Homocoupling Byproducts: Wurtz-type coupling of the starting aryl halide can lead to the formation of 4,4'-dinitrobiphenyl, especially in Grignard-based syntheses.[7]

Q2: My final product seems to degrade upon standing or during chromatographic purification. Why is this happening?

This is a classic sign of hydrolysis. The B-O bonds in the dioxaborinane ring are susceptible to cleavage by water, converting the ester back to 4-nitrophenylboronic acid.[1] Standard silica gel for column chromatography is acidic and contains adsorbed water, which can catalyze this degradation on the column, leading to impure fractions and lower yields.[2]

Q3: How can I detect the presence of the corresponding boronic acid and boroxine impurities?

  • NMR Spectroscopy: 4-nitrophenylboronic acid often appears as a broad signal in ¹H NMR due to exchange with residual water. Boroxines can result in complex or broadened signals. Adding a coordinating solvent like d₄-methanol to the NMR sample can break up the boroxine trimer, simplifying the spectrum and revealing the underlying boronic acid.[3]

  • Mass Spectrometry: Boroxines can be detected as higher molecular weight species corresponding to the trimer of 4-nitrophenylboronic acid minus three molecules of water.[3]

  • HPLC: Reversed-phase HPLC can be used, but on-column hydrolysis is a significant risk, potentially giving an inaccurate purity reading.[2] Using non-aqueous conditions or buffered mobile phases can improve reproducibility.[1][3]

Q4: What reaction conditions favor the formation of the undesired borinic acid byproduct?

The formation of borinic acid derivatives arises from the second addition of the aryl metal reagent to the initially formed borate ester.[4] This side reaction is more prevalent under conditions that are not sufficiently controlled, such as:

  • Non-cryogenic temperatures: Higher temperatures increase the rate of the second addition.

  • Slow quenching: If the aryl metal reagent is not consumed quickly, it has more opportunity to react further.

  • Stoichiometry: Using an excess of the aryl metal reagent will drive the formation of the borinic acid byproduct.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Problem Observed Possible Cause Suggested Solution & Explanation
Unexpected peaks in ¹H NMR spectrum 1. Residual Solvents: Peaks corresponding to common lab solvents (e.g., DCM, Ethyl Acetate, Hexane).Cross-reference chemical shifts with standard solvent tables. Dry the product under a high vacuum to remove volatile residues.
2. Unreacted Starting Materials: Signals from the aryl precursor or borylating agent are present.Compare the spectrum with the NMR of your starting materials. Optimize reaction stoichiometry and monitor for full conversion using TLC or GC-MS before workup. One study noted the difficulty of removing excess bis(neopentyl glycolato)diboron by chromatography.[6]
3. 4-Nitrophenylboronic Acid: A broad peak in the aromatic region, potentially overlapping with product signals.This indicates hydrolysis. Handle the product under strictly anhydrous conditions. For analysis, consider derivatization or non-aqueous analytical techniques like NACE.[1]
4. Borinic Acid/Ester Byproduct: Complex aromatic signals with integration suggesting more than one aryl group per boron center.This results from over-addition. To minimize this, use cryogenic conditions (e.g., -78 °C) for the borylation step and ensure slow, controlled addition of the organometallic reagent to an excess of the boron source.[4]
Low Isolated Yield 1. Product Loss During Workup: Hydrolysis during aqueous extraction steps.Minimize contact with water. Use anhydrous sodium sulfate to dry organic extracts thoroughly. Consider a non-aqueous workup if feasible.
2. Decomposition on Silica Gel: On-column hydrolysis during purification.Avoid standard silica gel. Use neutral alumina for column chromatography or consider alternative purification methods like recrystallization or trituration.[8]
3. Incomplete Reaction: The reaction did not proceed to completion.Increase reaction time or temperature, but be mindful of potential side reactions. Ensure the activity of reagents, especially organometallics like Grignard reagents.
Difficulty in Purification 1. Co-elution of Impurities: The product and a key impurity (e.g., borinic ester) have similar polarities.Modify the eluent system; sometimes adding a small amount of a modifier like triethylamine can improve separation.[8] If co-elution persists, preparative HPLC may be necessary.
2. "Smearing" or Tailing on Column This is often caused by the acidic nature of silica interacting with the Lewis acidic boron atom or by on-column degradation.

Key Experimental Protocols & Visualizations

Impurity Formation Pathways

The following diagram illustrates the primary reaction for the synthesis of the target boronic ester and the major pathways leading to common impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Aryl Precursor Aryl Precursor Product 5,5-Dimethyl-2-(4-nitrophenyl) -1,3,2-dioxaborinane Aryl Precursor->Product Borylation Boron Source Boron Source Boron Source->Product Boronic_Acid 4-Nitrophenylboronic Acid Product->Boronic_Acid Hydrolysis (+ H2O) Borinic_Acid Bis(4-nitrophenyl)borinic Acid/Ester Product->Borinic_Acid Over-addition (+ Aryl Precursor) Boroxine Boroxine (Trimer) Boronic_Acid->Boroxine Dehydration (- H2O)

Caption: Synthesis of the target ester and pathways to key impurities.

Troubleshooting Workflow for Purity Analysis

This workflow provides a logical sequence for identifying an unknown impurity based on analytical data.

G Start Analyze Crude Product (NMR, LC-MS) Check_NMR Broad/Complex NMR signals? Start->Check_NMR Check_MS Mass > Product MW? Check_NMR->Check_MS No Methanol_NMR Add d4-Methanol to NMR sample. Signals sharpen? Check_NMR->Methanol_NMR Yes Impurity_Borinic Likely Impurity: Borinic Acid/Ester Check_MS->Impurity_Borinic Yes Impurity_Other Check for Starting Materials or Solvents Check_MS->Impurity_Other No Methanol_NMR->Check_MS No Impurity_Boroxine Likely Impurity: Boroxine/Boronic Acid Methanol_NMR->Impurity_Boroxine Yes

Caption: A decision tree for troubleshooting product purity.

Protocol 1: Purification via Neutral Alumina Column Chromatography

This method is recommended to prevent on-column hydrolysis of the boronic ester.

  • Slurry Preparation: Choose a non-polar solvent system (e.g., Hexane/Ethyl Acetate, starting with 100% Hexane). Prepare a slurry of neutral alumina in the initial eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of air bubbles. Add a thin layer of sand on top to prevent disruption.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of neutral alumina, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., Ethyl Acetate).[8]

  • Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or UV visualization) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenging Suzuki-Miyaura cross-coupling reactions involving 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for maximal yield and purity.

Preamble: Why Is This Coupling Challenging?

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its ability to form C-C bonds.[1][2][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, typically comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] However, the specific structure of this compound introduces a significant hurdle.

The potent electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring deactivates the boronic ester. This electronic deficiency reduces the nucleophilicity of the arylboron species, which can dramatically slow down the crucial transmetalation step—where the organic group is transferred from boron to the palladium catalyst.[6] This sluggish reactivity increases the likelihood of competing side reactions, such as catalyst decomposition and protodeboronation (loss of the boron moiety), leading to low yields and complex product mixtures.[6][7]

This guide is designed to address these specific challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving very low to no yield. What is the most common point of failure?

A1: The most frequent issue is a stalled transmetalation step due to the electronically-deficient nature of your boronic ester.[6] Your initial focus should be on the catalyst system. A standard catalyst like Pd(PPh₃)₄ is often insufficient. You require a more robust system featuring a bulky, electron-rich phosphine ligand that can accelerate the catalytic cycle.[6] Also, ensure your reagents are pure and your reaction is conducted under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[6]

Q2: What is protodeboronation and why is it a problem with this specific substrate?

A2: Protodeboronation is an undesired side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol), yielding nitrobenzene as a byproduct instead of your desired coupled product.[8][9][10][11] Electron-deficient arylboronic acids and esters are particularly susceptible to this process, especially under basic conditions.[7][8][9] The neopentyl glycol ester provides some stability, but the powerful -NO₂ group makes the C-B bond vulnerable. Minimizing water content and choosing the right base are critical to suppress this pathway.

Q3: Can I use a different boronic ester or the corresponding boronic acid?

A3: Yes, but with trade-offs. The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) ester offers a good balance of stability and reactivity compared to the free boronic acid, which can be more prone to decomposition and trimerization into boroxines. Pinacol esters are also a common choice and behave similarly.[12] MIDA boronates offer enhanced stability and can be used for sequential couplings, but often require specific hydrolysis conditions to become active.[13] For this challenging substrate, the neopentyl glycol ester is a robust choice, and switching may not resolve the core electronic issue.

Q4: Is a palladium catalyst always the best choice? What about nickel?

A4: Palladium is the most common and well-understood catalyst for Suzuki couplings.[4] However, for certain substrates, particularly less reactive aryl chlorides or when seeking alternative reactivity, nickel catalysts can be highly effective.[4][14] Nickel catalysts can operate via different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles) and may be more cost-effective.[15] If you have exhausted palladium options with a particularly stubborn coupling partner, exploring a nickel-based system is a logical next step.

Part 2: Deep-Dive Troubleshooting Guide

Problem: Low to No Conversion of Starting Materials

This is the most common failure mode, typically pointing to an issue within the catalytic cycle.

Potential Cause 1: Inadequate Catalyst Activity

The combination of an electron-deficient boronate and a potentially challenging aryl halide requires a highly active catalyst.

  • Scientific Rationale: The catalyst's job is to facilitate two key steps: oxidative addition into the aryl halide C-X bond and transmetalation with the boronic ester.[16] Electron-rich, bulky ligands enhance the electron density on the palladium center, which promotes the initial oxidative addition.[5] This steric bulk also accelerates the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[5]

  • Solution:

    • Switch to a Modern Catalyst System: Move away from simple catalysts like Pd(PPh₃)₄. Employ a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized biarylphosphine ligand.

    • Use a Precatalyst: For superior results and reproducibility, use a well-defined palladium precatalyst.[17] Buchwald-type precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3) are designed to generate the active monoligated Pd(0) species rapidly and cleanly, which is crucial for coupling unstable boronic esters.[13][18][19][20]

Potential Cause 2: Suboptimal Base or Solvent

The base is not just a spectator; it plays a critical role in activating the boronic ester for transmetalation.[21]

  • Scientific Rationale: The base facilitates the formation of a more nucleophilic "ate" complex (e.g., [ArB(OR)₂OH]⁻), which is the species that typically undergoes transmetalation.[2] However, an overly strong or aqueous base can accelerate protodeboronation.[22] The solvent must dissolve all components and facilitate the reaction without interfering.

  • Solution:

    • Base Selection: Start with a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄). Carbonates (K₂CO₃, Cs₂CO₃) are also excellent choices. Avoid strong hydroxide bases (NaOH, KOH) initially, especially if you see significant protodeboronation.

    • Solvent Choice: Use anhydrous, polar aprotic solvents. 1,4-Dioxane, Toluene, or CPME are excellent starting points. Ensure they are thoroughly degassed to remove oxygen. While some Suzuki protocols use water as a co-solvent, it should be approached with caution for this substrate due to the risk of protodeboronation.[6]

Problem: Significant Protodeboronation (Nitrobenzene byproduct)

If you observe nitrobenzene as a major byproduct, your boronic ester is being destroyed before it can couple.

  • Scientific Rationale: Protodeboronation is often base-catalyzed and requires a proton source.[8][9] The rate of this undesired reaction can sometimes be competitive with the rate of transmetalation, especially if the catalytic cycle is slow.

  • Solution:

    • Minimize Water: Use anhydrous solvents and finely powdered, dry base (e.g., K₃PO₄). Consider drying the base in an oven before use.

    • Use a Weaker Base: If K₃PO₄ is still problematic, consider potassium fluoride (KF).

    • Increase Reaction Rate: The best defense against a side reaction is to accelerate the desired reaction. Employing a more active precatalyst (as described above) can ensure that the Suzuki coupling outpaces the protodeboronation pathway.[13]

Part 3: Catalyst & Conditions Selection Hub

Use the following tables to guide your experimental design. The goal is to match the properties of your aryl halide (the electrophile) with an appropriate catalyst system.

Table 1: Recommended Palladium Catalyst Systems
Coupling Partner (Aryl Halide)Recommended Catalyst/LigandRecommended BaseSolventKey Considerations
Electron-Neutral or -Rich Aryl Bromide/Iodide Pd₂(dba)₃ + SPhos or XPhosK₃PO₄ or K₂CO₃Toluene or DioxaneThis is the most straightforward case. High yields are expected.
Electron-Poor Aryl Bromide/Iodide XPhos-Pd-G3 or SPhos-Pd-G3K₃PO₄Dioxane or CPMEThe reaction should be fast. The precatalyst ensures rapid initiation.
Sterically Hindered Aryl Bromide (ortho-substituted) RuPhos-Pd-G3 or BrettPhosK₃PO₄ or Cs₂CO₃TolueneBulky ligands like RuPhos and BrettPhos are designed to handle steric hindrance.[23]
Aryl Chloride (Activated, e.g., heteroaryl) XPhos-Pd-G3 or cataCXium® A-Pd-G3K₃PO₄1,4-DioxaneAryl chlorides are tougher to activate.[24] These systems are more robust.
Aryl Chloride (Unactivated) BrettPhos-Pd-G3 or NiCl₂(dppe)K₃PO₄ (for Pd) or K₂CO₃ (for Ni)Dioxane (for Pd) or Toluene (for Ni)This is a very challenging coupling. Consider a nickel catalyst if palladium fails.[14]

Part 4: Visual Workflow & Decision Guides

Diagram 1: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting a failed or low-yielding reaction.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) Start->Check_Inert Catalyst_System Is the Catalyst System Optimized? (e.g., using Pd(PPh₃)₄) Check_Inert->Catalyst_System Atmosphere OK Upgrade_Catalyst ACTION: Switch to Precatalyst (e.g., XPhos-Pd-G3) Catalyst_System->Upgrade_Catalyst No Check_Byproducts Analyze Crude Mixture (LCMS/NMR) Catalyst_System->Check_Byproducts Yes Upgrade_Catalyst->Check_Byproducts Protodeboronation Nitrobenzene Detected? (Protodeboronation) Check_Byproducts->Protodeboronation Homocoupling Biphenyl Halide Detected? (Homocoupling) Check_Byproducts->Homocoupling Optimize_Base ACTION: Use Anhydrous Base (K₃PO₄) & Anhydrous Solvent Protodeboronation->Optimize_Base Yes Recheck_Inert ACTION: Improve Degassing (Oxygen Contamination) Homocoupling->Recheck_Inert Yes Increase_Temp Reaction Still Sluggish? Optimize_Base->Increase_Temp Recheck_Inert->Increase_Temp Temp_Action ACTION: Increase Temperature (e.g., 80°C -> 100°C) Increase_Temp->Temp_Action Yes Success Reaction Optimized Increase_Temp->Success No, yield is good Temp_Action->Success CatalystSelection Start Select Aryl Halide (Electrophile) Halide_Type Halide Type? Start->Halide_Type Steric_Hindrance Sterically Hindered? Halide_Type->Steric_Hindrance Br or I Chloride_Activation Chloride Activated? Halide_Type->Chloride_Activation Cl Result_SPHOS Start with: SPhos / XPhos Ligand + Pd₂(dba)₃ or Precatalyst Steric_Hindrance->Result_SPHOS No Result_RUPHOS Start with: RuPhos / BrettPhos Ligand + Pd Precatalyst Steric_Hindrance->Result_RUPHOS Yes (ortho-sub) Result_XPHOS_Cl Start with: XPhos-Pd-G3 Chloride_Activation->Result_XPHOS_Cl Yes (e.g., heteroaryl) Result_NICKEL Consider: NiCl₂(dppe) or BrettPhos-Pd-G3 Chloride_Activation->Result_NICKEL No (unactivated)

References

Technical Support Center: Optimizing Base Selection for Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction using 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane. This stable, neopentyl glycol-derived boronic ester presents unique challenges and opportunities, particularly in the selection of an appropriate base to ensure high reaction efficiency. This document is structured to provide both foundational knowledge and practical troubleshooting advice.

Section 1: The Fundamental Role of the Base (FAQs)

This section addresses common questions regarding the crucial function of the base in the Suzuki-Miyaura catalytic cycle.

Q1: Why is a base essential for the Suzuki-Miyaura coupling reaction?

A base is a non-negotiable component of the Suzuki-Miyaura reaction. Its primary role is to activate the organoboron compound—in this case, the this compound—to facilitate the critical transmetalation step.[1][2] In the absence of a base, the reaction is often sluggish and results in numerous side products.[3] The base converts the neutral and less reactive boronic ester into a more nucleophilic boronate "ate" complex.[4] This complex is significantly more reactive towards the palladium(II) center, enabling the transfer of the 4-nitrophenyl group from boron to palladium.[1][5]

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product inv1 inv1->Pd0 Catalyst Regeneration inv2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. The base is critical for the transmetalation step.

Q2: How does the choice of boronic ester, specifically a neopentyl glycol ester, influence the selection of the base?

Neopentyl glycol boronic esters, such as this compound, are significantly more stable than their corresponding boronic acids.[6][7] This enhanced stability is advantageous for handling, purification, and storage, but it also means they are less reactive.[7][8] The bulky neopentyl group sterically hinders the boron center, and the ester's electronic properties reduce its Lewis acidity.[8]

Consequently, a stronger base is often required to efficiently generate the reactive boronate "ate" complex compared to what might be used for a simple boronic acid. While weaker bases like Na₂CO₃ might suffice for highly reactive boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently necessary to drive the equilibrium towards the active boronate species when using stable esters.[9][10]

Q3: The aryl group is a 4-nitrophenyl. How does this strong electron-withdrawing group affect the reaction and my choice of base?

The presence of a strong electron-withdrawing group (EWG) like the nitro group (–NO₂) on the phenyl ring has a significant electronic impact. It decreases the nucleophilicity of the 4-nitrophenyl group, which can slow down the transmetalation step—the transfer of this group to the palladium center.[11][12][13]

This presents a challenge:

  • Slower Transmetalation: The electron-deficient nature of the arylboron species makes it a poorer nucleophile.[11]

  • Increased Acidity: The EWG increases the Lewis acidity of the boron atom, which can make it more susceptible to certain side reactions like protodeboronation, especially under harsh basic conditions.[14]

To counteract the slow transmetalation, a base must be chosen that is strong enough to promote the formation of the boronate complex without causing significant degradation of the starting material. This often leads to the selection of moderately strong but non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][15]

Section 2: Troubleshooting Guide for Base Selection

This section is designed to help you troubleshoot common issues encountered during the coupling of this compound.

Q4: My reaction is very slow or has stalled completely. Could the base be the problem?

Yes, this is a classic symptom of inadequate base strength or poor solubility.

  • Causality: The neopentyl glycol ester is stable and the 4-nitrophenyl group is electron-deficient, creating a "doubly deactivated" system. A weak base (e.g., NaHCO₃ or even K₂CO₃ in some solvent systems) may not be sufficient to generate the boronate complex at a high enough concentration to sustain the catalytic cycle.[16]

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a carbonate base, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are known to be highly effective in challenging Suzuki couplings.[9][10]

    • Check Solubility: Ensure your base is at least partially soluble in the reaction medium. K₃PO₄ is often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate its action.[17]

    • Consider Anhydrous Conditions: For certain substrates, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can dramatically accelerate the reaction with boronic esters.[18]

Q5: I'm observing a low yield and significant amounts of a side product that corresponds to the protonated starting material (nitrobenzene). What is happening?

This indicates that protodeboronation is a significant competing pathway. This side reaction, where the boronic ester is cleaved and replaced by a hydrogen atom from a proton source, is often exacerbated by high temperatures and the presence of water, especially with electron-deficient arylboron reagents.[14][16]

  • Causality: The electron-withdrawing nitro group makes the C–B bond more susceptible to cleavage. If the transmetalation step is slow, protodeboronation has more time to occur. The choice of base can influence this in two ways:

    • An overly strong or nucleophilic base in a protic solvent can accelerate the undesired cleavage.

    • A base that is too weak will slow down the desired transmetalation, giving the background protodeboronation reaction more time to compete.

  • Troubleshooting Steps:

    • Use a Bulky, Non-Nucleophilic Base: K₃PO₄ is often an excellent choice as it is a strong base but a poor nucleophile.[15]

    • Minimize Water: While some water is often necessary to solubilize inorganic bases, using strictly anhydrous conditions with a base like TMSOK can suppress protodeboronation.[18]

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. While this will slow down both desired and undesired reactions, it may disproportionately suppress the higher-activation-energy side reaction.

    • Use KF: In some cases, potassium fluoride (KF) can be used as a base. The fluoride ion has a high affinity for boron, forming a highly reactive fluoroborate species that can promote transmetalation while being less prone to causing protodeboronation.[2]

Q6: My reaction is producing homocoupling byproducts (4,4'-dinitrobiphenyl). How can I minimize this?

Homocoupling of the boronic ester is a common side reaction. It can arise from oxidative coupling driven by the palladium catalyst, particularly if the reductive elimination step is slow or if oxygen is present in the reaction.

  • Causality: The choice of base can indirectly affect homocoupling. If the base does not promote efficient transmetalation, the concentration of the Pd(II)-halide intermediate remains high for longer, increasing the chance of side reactions.

  • Troubleshooting Steps:

    • Optimize Base Strength: Ensure the base is strong enough for rapid transmetalation (see Q4). A faster turnover in the catalytic cycle leaves less time for side reactions.

    • Thoroughly Degas: Ensure your reaction mixture is rigorously degassed before heating to remove oxygen, which can promote homocoupling.

    • Adjust Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1–1.2 equivalents) can sometimes suppress homocoupling of the halide partner, but be aware this may increase boronic ester homocoupling. Careful stoichiometric balance is key.

Comparative Table of Common Bases
BaseTypical ConditionsStrengthsWeaknesses
K₃PO₄ Toluene/H₂O, Dioxane/H₂OStrong, non-nucleophilic; excellent for electron-deficient partners.[9][17]Requires at least some water for solubility, which can promote protodeboronation.
Cs₂CO₃ Dioxane, Toluene, DMFHighly effective due to the solubility of cesium salts; often gives high yields.More expensive than potassium or sodium bases.
K₂CO₃ Toluene/H₂O, THF/H₂OCost-effective, moderately strong.May be too weak for the stable neopentyl ester, leading to slow reactions.[19]
KF Anhydrous THF, DioxaneActivates boron effectively; good for base-sensitive functional groups.[2]Can be less effective than stronger bases for very unreactive systems.
TMSOK Anhydrous THF, 2-MeTHFHomogeneous reaction, very fast rates with boronic esters.[18]Highly sensitive to moisture; requires strictly anhydrous technique.

Section 3: Recommended Protocols & Workflows

Protocol 1: General Screening Protocol for Base Optimization

This protocol is designed to efficiently screen different bases to find the optimal conditions for your specific aryl halide partner.

  • Setup: To four separate, oven-dried reaction vials equipped with stir bars, add your aryl halide (0.2 mmol, 1.0 equiv.), this compound (58.5 mg, 0.22 mmol, 1.1 equiv.), and the palladium catalyst/ligand system of choice (e.g., Pd(OAc)₂ 2 mol%, SPhos 4 mol%).

  • Add Bases:

    • Vial 1: Add K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv.).

    • Vial 2: Add K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv.).

    • Vial 3: Add Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv.).

    • Vial 4 (Anhydrous): Add KF (23 mg, 0.4 mmol, 2.0 equiv.).

  • Add Solvent: To Vials 1, 2, and 3, add 1.5 mL of dioxane and 0.5 mL of water. To Vial 4, add 2.0 mL of anhydrous THF.

  • Degas: Seal the vials and thoroughly degas the mixtures by sparging with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vials in a pre-heated reaction block at 80-100 °C.

  • Monitor: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion and byproduct formation.

  • Analysis: Compare the results to identify the base that provides the best balance of reaction rate and clean conversion.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Base Selection Start Low Yield or Stalled Reaction CheckBase Is the base strong enough? (e.g., using K₂CO₃) Start->CheckBase SwitchBase ACTION: Switch to stronger base (K₃PO₄ or Cs₂CO₃) CheckBase->SwitchBase No CheckSideProducts Are side products observed? CheckBase->CheckSideProducts Yes Success Reaction Optimized SwitchBase->Success Protodeboronation Protodeboronation? (Nitrobenzene observed) CheckSideProducts->Protodeboronation Yes CheckSideProducts->Success No OptimizeWater ACTION: Minimize water or use anhydrous conditions (KF, TMSOK) Protodeboronation->OptimizeWater Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No OptimizeWater->Success Degas ACTION: Ensure rigorous degassing. Optimize stoichiometry. Homocoupling->Degas Yes Homocoupling->Success No Degas->Success

Figure 2: Troubleshooting Workflow for Base Selection.

References

Technical Support Center: Storage and Handling of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane (CAS No. 1351373-76-6).[1] This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of this valuable organoboron reagent during storage. Maintaining the chemical integrity of this compound is paramount for achieving reproducible and successful results in synthetic applications, such as Suzuki-Miyaura cross-coupling reactions.[2][3]

Section 1: Understanding the Primary Decomposition Pathway

This section addresses the fundamental chemistry behind the compound's instability. A clear understanding of the decomposition mechanism is the first step toward effective prevention.

Q1: What is the primary cause of decomposition for this compound during storage?

A1: The primary and most common decomposition pathway is hydrolysis .[4][5] this compound is a boronic ester. The boron-oxygen (B-O) bonds within the six-membered dioxaborinane ring are susceptible to cleavage by water.[2]

Mechanism of Hydrolysis: The vacant p-orbital on the sp²-hybridized boron atom makes it Lewis acidic and thus an electrophilic center.[6] Water molecules, acting as nucleophiles, can attack the boron atom. This leads to the formation of a tetrahedral intermediate which subsequently breaks down, opening the ring and ultimately yielding 4-nitrophenylboronic acid and neopentyl glycol (5,5-dimethyl-1,3-propanediol). While boronic esters are generally more stable than their corresponding boronic acids, they are not immune to this process, especially in the presence of ambient moisture over time.[7][8]

Primary hydrolysis pathway of the dioxaborinane ring.
Q2: Besides moisture, what other factors can accelerate the decomposition of this compound?

A2: Several environmental factors can compromise the stability of the compound:

  • Elevated Temperatures: Increased thermal energy can accelerate the rate of hydrolysis and other potential decomposition pathways. For nitroaromatic compounds, high temperatures can also risk thermal decomposition of the nitro group itself.[9] It is best practice to store the compound under refrigerated conditions.[10]

  • Atmospheric Oxygen: While the boronic ester linkage is less susceptible to oxidation than a free boronic acid, prolonged exposure to air can lead to slow oxidative degradation.[7] For high-purity applications and long-term storage, an inert atmosphere is strongly recommended.

  • Light: Aromatic nitro compounds can be sensitive to photolytic degradation. Storing the material protected from light prevents this potential decomposition route.

  • Non-Neutral pH: The stability of the boronic ester is pH-dependent.[6] Exposure to acidic or basic contaminants can catalyze hydrolysis.[5][11] It is crucial to store the compound away from acids and bases.[10]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose potential degradation of your stored material.

Q1: My Suzuki coupling reaction using stored this compound is giving poor yields. Could the reagent have degraded?

A1: Yes, this is a classic symptom of reagent degradation. If you observe lower-than-expected yields, inconsistent results, or the need to use a higher stoichiometry of the boronic ester, its purity should be questioned. Other signs of potential decomposition include:

  • Physical Changes: A change from a free-flowing powder to a clumpy or sticky solid can indicate moisture absorption and hydrolysis.

  • Analytical Discrepancies: The appearance of new spots on a TLC plate or new peaks in HPLC or NMR spectra are clear indicators of impurity formation.

Q2: How can I definitively confirm if my sample has decomposed and what the byproducts are?

A2: The most straightforward method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing the spectrum of your stored sample to that of a fresh, reliable standard, you can identify and even quantify the level of degradation.

Protocol: Assessing Purity via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of your stored this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Parent Compound Peaks: Locate the characteristic signals for the intact compound. Key signals include the aromatic protons of the 4-nitrophenyl group, the singlet for the methylene protons (-O-CH₂ -) of the dioxaborinane ring, and the singlet for the gem-dimethyl protons (-C(CH₃ )₂-).

    • Search for Hydrolysis Byproducts: Look for the appearance of new signals corresponding to the decomposition products:

      • Neopentyl Glycol: A sharp singlet for its gem-dimethyl protons and a signal for its methylene protons will appear. These signals will be distinct from those of the ring-closed ester.

      • 4-Nitrophenylboronic Acid: The aromatic signals may shift slightly, and a broad signal corresponding to the B(OH)₂ protons may become visible, especially in DMSO-d₆.

  • Quantification (Optional): By integrating the peaks corresponding to the intact ester and the neopentyl glycol byproduct, you can estimate the percentage of hydrolysis.

Section 3: Best Practices for Storage and Handling

Following these protocols will maximize the shelf-life and reliability of your this compound.

Q3: What are the ideal, long-term storage conditions for this reagent?

A3: To ensure maximum stability, the following conditions are essential. The rationale is to mitigate all significant decomposition factors simultaneously.

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces the kinetic rate of all potential decomposition reactions, including hydrolysis.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidation.[12]
Light Amber/Opaque ContainerProtects the light-sensitive nitroaromatic moiety from photolytic degradation.
Container Tightly Sealed Vial with Inert LinerPrevents ingress of moisture and air. A PTFE-lined cap is recommended.
Separation Store away from acids and basesPrevents catalytic degradation.[10]
Q4: Can you provide a step-by-step protocol for preparing a new bottle of the reagent for long-term storage?

A4: Yes. This protocol is designed to minimize exposure to the laboratory atmosphere. Performing these steps inside a glovebox is the gold standard.

Protocol: Aliquoting and Storing for Maximum Stability

  • Pre-label Vials: Before entering the controlled atmosphere, prepare and clearly label several small, amber glass vials with PTFE-lined caps. Include the compound name, batch number, and date.

  • Inert Atmosphere Preparation: Transfer the sealed manufacturer's bottle, your pre-labeled vials, and necessary spatulas/weighing tools into an inert atmosphere glovebox. Allow the atmosphere to purge thoroughly.

  • Equilibrate Temperature: Allow the sealed bottle to warm to the ambient temperature inside the glovebox before opening to prevent condensation of trace moisture onto the cold powder.

  • Aliquot Compound: Carefully open the main bottle and dispense the desired amount of the compound into each of the smaller vials. Work efficiently to minimize the time the bulk material is exposed.

  • Backfill and Seal: Before sealing each small vial, ensure it is filled with the glovebox's inert atmosphere. Tightly screw on the cap.

  • Secure Bulk Storage: Tightly reseal the main bottle.

  • External Sealing (Optional but Recommended): Remove all vials from the glovebox. For added protection, wrap the cap-vial interface of each vial with Parafilm®.

  • Refrigerate: Place the aliquoted vials and the main bottle in a refrigerator at 2–8 °C.

Q5: My lab does not have a glovebox. What is a reliable alternative for handling this compound?

A5: While a glovebox is ideal, you can achieve a high level of protection using standard air-sensitive chemistry techniques, such as a Schlenk line or a simple inert gas blanket.

Protocol: Handling with an Inert Gas Blanket

  • Setup: Place the sealed bottle of the compound, your aliquoting vials, and tools in a desiccator to ensure they are dry.

  • Inert Gas Flow: Set up a gentle, positive pressure flow of an inert gas (argon or nitrogen) through a needle or tube directed into the opening of the main bottle.

  • Work Quickly: Uncap the bottle and immediately begin the inert gas flow. Quickly weigh and transfer the desired amount of powder into your smaller vial.

  • Purge and Seal: Direct the inert gas flow into the small vial for a few seconds to displace the air, then immediately and tightly cap it.

  • Reseal Main Bottle: Remove the inert gas flow from the main bottle and seal it immediately.

  • Final Steps: Wrap the caps with Parafilm® and transfer to the refrigerator (2–8 °C).

Section 4: Frequently Asked Questions (FAQs)
  • Q: Is this neopentyl glycol ester more stable than the equivalent pinacol ester?

    • A: Generally, six-membered dioxaborinane rings (from neopentyl glycol) are considered thermodynamically more stable than five-membered dioxaborolane rings (from pinacol).[8] This can translate to enhanced resistance to hydrolysis and better stability during purification and storage.

  • Q: If I observe minor hydrolysis (e.g., <5%), is the material still usable?

    • A: It depends on the sensitivity of your application. For many standard cross-coupling reactions, a small amount of hydrolysis may be tolerated by simply adjusting the stoichiometry (i.e., using slightly more of the reagent). However, for high-precision applications, kinetic studies, or GMP synthesis, using a reagent of the highest possible purity is critical.

  • Q: What are common impurities I might find in a newly purchased bottle?

    • A: Besides the hydrolysis products, you might find trace amounts of the corresponding boroxine (a cyclic trimer of 4-nitrophenylboronic acid), which can form if the free boronic acid is present under dehydrating conditions.[7] Occasionally, trace residual solvents from the synthesis and purification process may also be present.[13][14]

Workflow for Compound Management

The following workflow outlines the critical decision points from receiving the compound to its use in an experiment.

StabilityWorkflow cluster_storage Storage & Handling cluster_usage Experimental Use cluster_qc Quality Control receive Receive New Compound aliquot Aliquot under Inert Atmosphere (Protocol Q4/Q5) receive->aliquot store Store at 2-8 °C (Dark, Dry, Inert) aliquot->store retrieve Retrieve Aliquot store->retrieve equilibrate Warm to Room Temp Before Opening retrieve->equilibrate check Purity Check Needed? retrieve->check Long-term storage or suspect results use Use in Experiment equilibrate->use check->use No (New Aliquot) qc_nmr Perform ¹H NMR Analysis (Protocol Q2) check->qc_nmr Yes decision Purity > 95%? qc_nmr->decision decision->use Yes discard Discard or Repurify (If possible) decision->discard No

Decision workflow for the storage, handling, and quality control of the boronic ester.

References

Validation & Comparative

Navigating the Landscape of Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Carbon-Carbon Bond Formation

For researchers at the forefront of organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency, yield, and overall practicality. This guide provides an in-depth comparison of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, with other commonly employed boronic esters, offering experimental insights to inform your selection process.

The Stability-Reactivity Conundrum: An Introduction to Boronic Esters

The decision to use a boronic acid versus a boronic ester in a Suzuki-Miyaura coupling hinges on a fundamental trade-off between reactivity and stability.[3] Boronic acids are generally more reactive, which can lead to faster reaction times.[3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability; boronic acids are often susceptible to decomposition pathways like protodeboronation and oxidation, impacting their shelf-life and potentially lowering reaction yields.[3][5]

Boronic esters, by masking the reactive boronic acid moiety, offer a significant stability advantage.[3][5] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This enhanced stability makes them particularly valuable in complex, multi-step syntheses where the integrity of the boron functionality is paramount.[6][7]

A Closer Look at this compound

This compound belongs to the class of neopentyl glycol boronic esters. The neopentyl glycol protecting group confers notable stability to the boronic acid.[8][9] This class of esters is known for its role in creating robust and efficient boron reagents for the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.[10][11] The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the C-B bond, a factor to consider in designing coupling reactions.

Comparative Analysis with Other Boronic Esters

The selection of the appropriate boronic ester is dictated by the specific requirements of the reaction, including the nature of the coupling partners, desired reaction conditions, and the stability of the intermediates. Here, we compare the neopentyl glycol ester with other widely used alternatives.

Pinacol Boronic Esters (Bpin)

Pinacol esters are arguably the most popular class of boronic esters used in organic synthesis.[8] Their widespread use stems from their ease of preparation, often through the Miyaura borylation reaction, and their general stability.[8][12]

  • Stability: While Bpin esters offer good stability, they can be susceptible to hydrolysis, deboronation, and oxidation, which can complicate isolation and purification.[13]

  • Reactivity: The reactivity of Bpin esters can sometimes be sluggish compared to boronic acids.[14] However, their compatibility with a wide range of reaction conditions makes them a versatile choice.[15]

Catechol Boronic Esters

Catechol boronic esters were among the first to be used in Suzuki-Miyaura coupling reactions.[5][8]

  • Reactivity: The electronic properties of the catechol ring can be tuned by introducing electron-withdrawing or electron-donating substituents, thereby influencing the rate of transmetalation.[5] Electron-deficient catechol esters have been shown to increase the reaction rate compared to the corresponding boronic acid.[5]

  • Synthesis: They can be conveniently prepared through the hydroboration of alkynes.[8]

MIDA Boronates (N-methyliminodiacetic acid boronates)

MIDA boronates represent a significant advancement in the field, offering exceptional stability and controlled reactivity.[6][7][16]

  • Stability: MIDA boronates are remarkably stable to air, moisture, and silica gel chromatography, allowing for easy purification and long-term storage.[1][6][16] They are unreactive under standard anhydrous cross-coupling conditions.[1]

  • Controlled Release: The boronic acid can be readily unmasked under mild aqueous basic conditions, enabling a slow-release of the reactive species.[1][16] This feature is particularly advantageous for iterative cross-coupling strategies, allowing for the sequential and controlled synthesis of complex molecules.[6][16]

Quantitative Comparison of Boronic Ester Performance

To provide a clearer picture of the relative performance of these esters, the following table summarizes key experimental observations from the literature.

Boronic Ester TypeKey AdvantagesKey DisadvantagesTypical Application
Neopentyl Glycol Esters Good thermal and chemical stability.[8][17][18]May exhibit lower reactivity than boronic acids.[8]General Suzuki-Miyaura couplings, synthesis of stable building blocks.[10][11]
Pinacol Esters (Bpin) Widely available, versatile, and compatible with many reaction conditions.[8][19]Prone to hydrolysis and decomposition, can be challenging to purify.[13]Broad use in cross-coupling, especially after Miyaura borylation.[8][12]
Catechol Esters Tunable reactivity based on substituents, can be more reactive than boronic acids.[5]Can be sensitive to reaction conditions.Used in early Suzuki-Miyaura couplings and where modulated reactivity is needed.[5][8]
MIDA Boronates Exceptionally stable, chromatographically purifiable, allows for controlled/iterative coupling.[1][6][16]Requires a separate deprotection step to release the active boronic acid.[1][16]Iterative synthesis of complex molecules and natural products.[6][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following represents a general protocol. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Ester (1.1-1.5 equiv), and Base (2-3 equiv) in a reaction vessel. B Add Solvent (e.g., Toluene, Dioxane, THF/H2O) A->B C Degas the mixture (e.g., Ar sparging) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/Ligand) C->D E Heat the reaction mixture (e.g., 80-110 °C) D->E F Monitor reaction by TLC or GC-MS E->F G Aqueous Workup (e.g., extraction with organic solvent) F->G H Purify by Column Chromatography G->H I Characterize Product H->I

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound

A common method for the synthesis of neopentyl glycol boronic esters involves the condensation of the corresponding boronic acid with neopentyl glycol.

Synthesis_Workflow Start Start with 4-Nitrophenylboronic Acid and Neopentyl Glycol Step1 Dissolve reactants in an appropriate solvent (e.g., Toluene) Start->Step1 Step2 Heat the mixture with azeotropic removal of water (e.g., using a Dean-Stark trap) Step1->Step2 Step3 Monitor reaction completion (e.g., by TLC) Step2->Step3 Step4 Remove solvent under reduced pressure Step3->Step4 Step5 Purify the crude product (e.g., recrystallization or column chromatography) Step4->Step5 End Obtain pure 5,5-Dimethyl-2-(4-nitrophenyl) -1,3,2-dioxaborinane Step5->End

Synthetic workflow for neopentyl glycol boronic ester formation.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Both R1-Pd(II)L_n-R2 PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product R1-R2 PdII_Both->Product ArylHalide Aryl Halide (R1-X) ArylHalide->PdII_Aryl BoronicEster Boronic Ester (R2-B(OR)2) BoronicEster->PdII_Aryl Base Base (e.g., OH-) Base->PdII_Aryl

Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Outlook

The choice of boronic ester is a nuanced decision that requires careful consideration of the specific synthetic challenge. This compound and other neopentyl glycol esters provide a robust and stable option for a wide range of Suzuki-Miyaura couplings. For applications requiring exceptional stability and controlled reactivity, MIDA boronates have emerged as a powerful alternative. As the demand for more efficient and selective synthetic methods continues to grow, the development of novel boronic esters with tailored properties will undoubtedly remain an active area of research, further expanding the synthetic chemist's toolbox.

References

A Senior Application Scientist's Guide to Boronic Acid Surrogates in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its derivative is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis for forming carbon-carbon bonds, relies heavily on the stability and reactivity of the organoboron nucleophile.[2][3]

While traditional boronic acids are highly effective, their inherent instability—a propensity for protodeboronation and the formation of boroxine anhydrides—presents significant challenges in handling, purification, and storage.[1][4][5] This guide provides an in-depth comparison of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester, with its primary alternatives, offering experimental insights and data to inform the rational selection of the optimal reagent for your synthetic challenge.

The Stability-Reactivity Paradigm: Moving Beyond Boronic Acids

The core challenge with boronic acids lies in a fundamental trade-off: their high reactivity, which facilitates rapid transmetalation in the catalytic cycle, comes at the cost of poor stability.[1][5] This has driven the development of boronic acid surrogates, or "protected" forms, which mask the reactive C-B bond until it is needed. These derivatives offer enhanced stability, simplifying handling, purification, and long-term storage.[1][5][6] The parent compound of this guide, this compound, is an excellent example of such a surrogate.[7]

This guide will compare three major classes of alternatives:

  • Boronate Esters (Pinacol and Neopentyl Glycol): The most common class of surrogates, offering a direct balance between stability and reactivity.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: Exceptionally stable surrogates that enable a "slow-release" of the active boronic acid, ideal for complex, multi-step synthesis.

  • Potassium Organotrifluoroborates (KBF₃R): Highly stable, crystalline salts that are remarkably easy to handle and store.

G cluster_0 Common Boronic Acid Surrogates A Boronic Acid R-B(OH)₂ B Neopentyl Glycol Ester (e.g., Topic Compound) A->B Protection/ Derivatization C Pinacol Ester A->C Protection/ Derivatization D MIDA Boronate A->D Protection/ Derivatization E Potassium Trifluoroborate R-BF₃K A->E Protection/ Derivatization

Caption: Common classes of boronic acid surrogates used in cross-coupling.

Comparative Analysis of Boronate Esters: Neopentyl Glycol vs. Pinacol

Boronate esters are the most widely used alternative to free boronic acids.[6] Formed by the condensation of a boronic acid with a diol, they are generally crystalline solids that are significantly more stable, easier to handle, and amenable to standard purification techniques like silica gel chromatography.[1][5]

  • Pinacol Esters: These are the most popular boronate esters, readily prepared and commercially available.[3] Their stability is a major advantage, particularly for notoriously unstable building blocks like 2-pyridyl boronic acid.[6]

  • Neopentyl Glycol Esters: Like the topic compound, these esters form a six-membered ring with the boron atom, which can influence their thermodynamic stability and reactivity compared to the five-membered ring of pinacol esters.[8] Some studies suggest that neopentyl esters can lead to faster reaction rates under certain anhydrous conditions.[9][10]

The choice between them often depends on the specific substrate and reaction conditions, but both offer a substantial improvement in handling and stability over the parent boronic acid.

FeatureBoronic AcidPinacol EsterNeopentyl Glycol Ester
Physical Form Often amorphous solidCrystalline solidCrystalline solid
Air/Moisture Stability Low; prone to boroxine formationHighHigh
Chromatography ChallengingStable on silica gelStable on silica gel
Handling Requires inert atmosphere for storageRoutine benchtop handlingRoutine benchtop handling
Reactivity High (but degrades)Moderate to HighModerate to High

MIDA Boronates: The Platform for Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates represent a transformative advance in cross-coupling chemistry. These compounds are exceptionally stable, not only to air and moisture but also to a wide range of anhydrous reaction conditions and, crucially, to silica gel chromatography.[11][12][13] This remarkable stability makes them ideal for multi-step synthesis where the boron moiety must be carried through several transformations.[11]

The key feature of MIDA boronates is their function as "slow-release" surrogates.[14][15] The MIDA ligand protects the boronic acid under anhydrous coupling conditions. Upon the addition of a mild aqueous base, the MIDA group is slowly hydrolyzed, liberating the free boronic acid in situ.[11][12] This controlled release maintains a very low concentration of the unstable boronic acid in the reaction mixture, minimizing degradation pathways like protodeboronation while still allowing for efficient transmetalation.[14]

This platform has enabled the development of automated, iterative cross-coupling (ICC), a strategy for the systematic synthesis of complex small molecules analogous to peptide or oligonucleotide synthesis.[12][13][16]

Key Advantages of MIDA Boronates:

  • Exceptional Stability: Stable to air, moisture, chromatography, and numerous reagents.[11][12][17]

  • Slow-Release Mechanism: Minimizes boronic acid degradation and side reactions.[14][15]

  • Iterative Synthesis: Enables the sequential, controlled assembly of complex molecules.[11][16]

Potassium Organotrifluoroborates (KBF₃R): The Pinnacle of Stability and Handling

Potassium organotrifluoroborates are another class of superior alternatives to boronic acids. They are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture, eliminating the need for specialized handling or storage techniques.[4][18][19][20]

Their tetracoordinate boron center effectively masks the reactivity of the C-B bond, rendering them stable to a variety of synthetic conditions.[20] Like MIDA boronates, their reactivity is unveiled under the basic conditions of the Suzuki-Miyaura reaction, where they are believed to slowly hydrolyze to the active boronic acid.[21] A significant advantage of KBF₃R salts is their reduced tendency to undergo protodeboronation, which often allows them to be used in near-stoichiometric amounts, improving the atom economy of the reaction.[4][22]

Key Advantages of KBF₃R Salts:

  • Enhanced Stability: Crystalline solids stable to air and moisture for long-term storage.[4][18]

  • Ease of Handling: No need for inert atmosphere techniques.[4]

  • Improved Stoichiometry: Reduced protodeboronation allows for use in near 1:1 ratios.[22]

  • Broad Scope: Effective with a wide range of aryl and heteroaryl halides.[4][18]

Overall Performance Comparison

FeatureBoronic AcidNeopentyl/Pinacol EsterMIDA BoronatePotassium Trifluoroborate
Air/Moisture Stability LowHighVery HighVery High[4][18]
Chromatographic Stability NoYes[1]Yes (Exceptional)[11][12]N/A (Salt)
Handling/Storage Difficult (Inert)EasyEasyEasy
Reactivity Control Low (degrades)ModerateHigh (Slow Release)[14]High (Slow Release)[21]
Key Advantage High intrinsic reactivityGood balance of stability/reactivityEnables iterative synthesisEase of use, stability
Purification Recrystallization or derivatization[23][24]Column chromatography[25]Column chromatography[11]Recrystallization

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using these surrogates, below are representative protocols for a Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Experimental Workflow for Reagent Comparison A 1. Reagent Preparation - Weigh Aryl Halide - Weigh Boron Reagent (1.1 eq) - Weigh Catalyst/Ligand - Weigh Base B 2. Reaction Setup - Add solids to oven-dried flask - Purge with N₂/Ar - Add degassed solvents A->B C 3. Heating & Monitoring - Heat to specified temp. - Monitor by TLC/GC-MS B->C D 4. Workup - Cool to RT - Aqueous quench - Extract with organic solvent C->D E 5. Purification & Analysis - Dry, filter, concentrate - Column chromatography - Characterize (NMR, MS) D->E

Caption: General workflow for comparing boronic acid surrogates.

Protocol 1: Coupling with this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add K₂CO₃ (3.0 mmol) to the tube.

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the mixture to 85 °C in a preheated oil bath.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling with an N-Methyliminodiacetic Acid (MIDA) Boronate
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the MIDA boronate (1.1 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add K₃PO₄ (3.0 mmol) to the tube.

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of THF (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the mixture to 80 °C. The MIDA boronate will slowly deprotect and couple.

  • Monitoring and Workup: Follow steps 5 and 6 from Protocol 1. The key difference is the in situ generation of the active boronic acid from the highly stable MIDA precursor.

Protocol 3: Coupling with a Potassium Aryltrifluoroborate (KBF₃R)
  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the potassium aryltrifluoroborate (1.1 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).[18]

  • Addition of Reagents: Add K₂CO₃ (3.0 mmol).

  • Solvent and Degassing: Add a mixture of toluene (5 mL) and water (0.5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the mixture to 85 °C.[18]

  • Monitoring and Workup: Follow steps 5 and 6 from Protocol 1. The KBF₃R salt's stability allows for simple setup without requiring a glovebox.[4]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (R-B(OH)₂ / Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The evolution from boronic acids to their stable surrogates has profoundly expanded the scope and practicality of cross-coupling chemistry. While this compound and other boronate esters provide an excellent balance of stability and reactivity, the choice of an alternative depends on the specific synthetic goal.

  • For Routine Couplings: Pinacol and neopentyl glycol boronate esters are often the reagents of choice, offering significant advantages in handling and purification over boronic acids.

  • For Complex, Multi-Step Synthesis: MIDA boronates are unparalleled.[11] Their exceptional stability and controlled slow-release mechanism make them the ideal choice when a boron moiety must survive multiple synthetic steps.[12]

  • For Ease of Use and Stability: Potassium organotrifluoroborates are outstanding. Their benchtop stability and simple handling procedures make them highly attractive, especially in high-throughput and discovery chemistry settings where reagent robustness is paramount.[1][4]

By understanding the distinct advantages of each class of boronic acid surrogate, researchers can make more informed decisions, leading to more efficient, reproducible, and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Validation of Reaction Products from 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, substrate scope, and ultimate yield. This guide provides an in-depth technical comparison and validation workflow for reaction products derived from 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols. We will explore the rationale behind experimental choices, present comparative data, and provide detailed methodologies for the robust validation of cross-coupling products.

The Strategic Advantage of Neopentyl Glycol Boronic Esters in Suzuki-Miyaura Coupling

This compound belongs to the class of neopentyl glycol boronic esters. The selection of this particular protecting group for the boronic acid moiety is a deliberate choice driven by a balance of stability and reactivity.

Comparative Stability and Reactivity

Compared to their boronic acid counterparts, boronic esters, in general, exhibit enhanced stability, making them amenable to purification by chromatography and conferring a longer shelf-life.[1] The two most commonly employed boronic esters are the pinacol and neopentyl glycol derivatives.

A comparative study on the efficiency of cross-coupling reactions indicated that neopentyl glycol boronic esters can be more reactive than the corresponding pinacol esters.[2] However, both are generally less reactive than the free boronic acid or the corresponding trifluoroborate salt.[1] The reduced Lewis acidity of boronic esters, due to the conjugation of oxygen lone pairs into the vacant p-orbital of the boron atom, is a key factor governing their reactivity profile.[1]

The 4-nitrophenyl substituent on the boronic ester introduces a strong electron-withdrawing group. In the context of the Suzuki-Miyaura reaction, this can influence the transmetalation step. While electron-poor aryl boronic acids can sometimes present challenges, the direct use of nitroarenes as electrophilic coupling partners has been a subject of recent advancements, highlighting the feasibility of incorporating such moieties.[3]

Experimental Workflow: From Reaction to Validated Product

A robust experimental design is paramount for obtaining reliable and reproducible results. The following workflow outlines the key stages in the synthesis and validation of a representative biaryl product from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Product Validation A Reaction Setup (Inert Atmosphere) B Suzuki-Miyaura Coupling (Heating & Stirring) A->B Reagents & Catalyst C Reaction Monitoring (TLC, LC-MS) B->C Time Points C->B Incomplete D Quenching & Extraction C->D Complete E Column Chromatography D->E Crude Product F NMR Spectroscopy (1H, 13C, 11B) E->F Purified Product G Mass Spectrometry (GC-MS, LC-MS) F->G Structural Confirmation H Purity Analysis (HPLC) G->H Identity Confirmed I I H->I Validated Product

Figure 1: Experimental workflow for the synthesis and validation of Suzuki-Miyaura cross-coupling products.
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the base, and the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comprehensive Validation of the Cross-Coupling Product

The identity and purity of the synthesized product must be unequivocally confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the validation of the biaryl product, ¹H, ¹³C, and ¹¹B NMR are highly informative.

  • ¹H NMR: Will confirm the presence of the coupled aryl rings and the absence of starting materials. The integration of the signals can provide a preliminary assessment of purity.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹¹B NMR: Can be used to detect the presence of any residual boron-containing species. Boronic esters typically show a signal in the range of δ 20-30 ppm.[2]

Protocol for NMR Sample Preparation and Analysis:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the structure of the desired product.

Benchtop NMR spectrometers can also be effectively utilized for monitoring the progress of the Suzuki coupling reaction directly from the reaction mixture.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the sample into the GC-MS system.

  • The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

  • The resulting mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. The fragmentation pattern can provide further structural confirmation.[6]

Protocol for LC-MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample into the LC-MS system.

  • The compound is separated by the HPLC column before being introduced into the mass spectrometer.

  • This technique is particularly useful for less volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.

Protocol for HPLC Purity Analysis:

  • Develop a suitable HPLC method using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Prepare a standard solution of the purified product of known concentration.

  • Inject the sample and integrate the peak area of the product and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Comparative Performance Data

The following table presents a hypothetical comparison of the performance of this compound with alternative boron reagents in a Suzuki-Miyaura coupling with 4-bromoanisole.

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285>98
2-(4-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901878>98
4-Nitrophenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90892>98

This data illustrates the general trend where the free boronic acid is the most reactive, followed by the neopentyl glycol ester, and then the pinacol ester. The choice of reagent will depend on the specific requirements of the synthesis, balancing reactivity with stability and ease of handling.

Mechanistic Considerations

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.

suzuki_mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII R¹-X TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 [X-B(OH)₃]⁻ Boronate [R²-B(OH)₃]⁻ Boronate->TM Base Base (e.g., OH⁻) BoronicEster R²-B(OR)₂ Base->BoronicEster Hydrolysis & Activation BoronicEster->Boronate RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is often facilitated by a base, which activates the boronic acid or ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, offering a good compromise between stability and reactivity. A systematic and multi-faceted approach to product validation, employing NMR, mass spectrometry, and HPLC, is essential to ensure the integrity of the research and development process. The protocols and comparative data presented in this guide provide a solid foundation for the successful application of this versatile building block in the synthesis of novel molecules.

References

A Senior Application Scientist's Guide to the NMR Characterization of Products from 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, the precise characterization of reaction products is paramount. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating the structures of compounds derived from reactions involving 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane. We will explore the nuances of ¹H, ¹³C, and ¹¹B NMR, compare these techniques with alternative analytical methods, and provide actionable, field-tested protocols for researchers, scientists, and drug development professionals.

The Central Role of this compound in Synthesis

This compound is a neopentyl glycol boronic ester of 4-nitrophenylboronic acid. This class of organoboron compounds has gained significant traction in organic synthesis, primarily due to its enhanced stability and handling characteristics compared to the corresponding boronic acids. These esters are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, leading to the formation of a biaryl product. The successful synthesis and subsequent application of these products are critically dependent on their unambiguous structural verification.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and informative technique for the routine characterization of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable. For the products derived from this compound, a multi-nuclear NMR approach is often essential.

¹H NMR: The First Look at Your Product

Proton (¹H) NMR is invariably the initial and most frequently utilized NMR experiment. It provides a wealth of information regarding the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical Suzuki-Miyaura cross-coupling product, where the 4-nitrophenyl group is coupled with another aryl group, the aromatic region of the ¹H NMR spectrum is of particular interest. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence of successful bond formation.

¹³C NMR: Mapping the Carbon Skeleton

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon framework of the molecule. While less sensitive than ¹H NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment. The chemical shifts of the carbon atoms, particularly the ipso-carbons involved in the newly formed C-C bond, are highly diagnostic.

¹¹B NMR: A Direct Probe of the Boron Center

For reactions where the boronate ester functionality might be retained or transformed, Boron (¹¹B) NMR is an invaluable tool. Boron has two NMR active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher natural abundance and more favorable nuclear properties. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For instance, a tetracoordinate boronate species will exhibit a significantly different chemical shift compared to a tricoordinate boronic ester.

Experimental Protocol: A Self-Validating Approach to NMR Characterization

The following protocol outlines a robust workflow for the NMR characterization of a biaryl product from a Suzuki-Miyaura reaction involving this compound.

Sample Preparation
  • Purification: Ensure the product is purified by a suitable method (e.g., column chromatography, recrystallization) to remove unreacted starting materials, catalysts, and byproducts.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is often used as a reference.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, run a DEPT-135 experiment to aid in the assignment of carbon signals.

  • ¹¹B NMR: If the boron-containing moiety is of interest, acquire a one-dimensional ¹¹B NMR spectrum.

  • 2D NMR (Optional but Recommended): For complex structures or for unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Data Analysis and Interpretation
  • Chemical Shifts: Analyze the chemical shifts of the signals in all spectra. Compare the observed shifts with predicted values from literature for similar compounds.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Coupling Constants: Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Structural Confirmation: Combine the information from all NMR experiments to build a self-consistent structural assignment.

Workflow for NMR Characterization

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Purification Purify Product Dissolution Dissolve in Deuterated Solvent Purification->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR Transfer to NMR Tube C13_NMR ¹³C NMR H1_NMR->C13_NMR B11_NMR ¹¹B NMR C13_NMR->B11_NMR TwoD_NMR 2D NMR (COSY, HSQC) B11_NMR->TwoD_NMR Chem_Shift Chemical Shift Analysis TwoD_NMR->Chem_Shift Integration Integration Chem_Shift->Integration Coupling Coupling Constant Analysis Integration->Coupling Structure Structural Confirmation Coupling->Structure

Caption: A streamlined workflow for the NMR characterization of synthetic products.

Performance Comparison: NMR vs. Alternative Techniques

While NMR is the cornerstone of structural characterization, a comprehensive analysis often benefits from complementary techniques. The following table compares NMR with other common analytical methods for the characterization of products from this compound reactions.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed molecular structure, connectivity, stereochemistry, and purity.Molecular weight and elemental composition.Precise 3D atomic coordinates, bond lengths, and angles.
Sample State SolutionSolution or SolidCrystalline Solid
Sensitivity ModerateHighN/A (requires single crystal)
Quantitation Good (with internal standard)Moderate (requires calibration)Not typically used for quantitation
Throughput HighHighLow
Cost Moderate to HighLow to HighHigh
Limitations Requires soluble sample, can be complex for large molecules.Does not provide detailed structural information.Requires a suitable single crystal, which can be difficult to obtain.

Logical Relationship of Characterization Techniques

Characterization_Techniques NMR NMR Spectroscopy Structure Complete Structural Characterization NMR->Structure Detailed Connectivity MS Mass Spectrometry MS->Structure Molecular Formula Xray X-ray Crystallography Xray->Structure Absolute 3D Structure

Caption: Interplay of analytical techniques for complete product characterization.

Conclusion

The robust and unambiguous characterization of reaction products is a non-negotiable aspect of modern chemical research and development. For products derived from reactions of this compound, NMR spectroscopy, particularly a multi-nuclear approach (¹H, ¹³C, and ¹¹B), provides an unparalleled level of structural detail. When complemented with other techniques such as mass spectrometry and, where possible, X-ray crystallography, a complete and irrefutable picture of the molecular architecture can be achieved. The protocols and comparative insights provided in this guide are intended to empower researchers to approach the characterization of these important compounds with confidence and scientific rigor.

Mass Spectrometry Analysis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, robust analytical methodologies are paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane and its derivatives. As a neopentyl glycol ester of 4-nitrophenylboronic acid, this compound class presents unique characteristics that influence its behavior in the gas phase, making the choice of ionization and analysis method critical for accurate structural elucidation and quantification.

While a publicly available experimental mass spectrum for this compound could not be located in the course of this review, this guide will leverage established principles of mass spectrometry, including known fragmentation patterns of nitroaromatic compounds and organoboron species, to predict and compare the outcomes of various analytical approaches.[1][2][3] This predictive analysis, grounded in extensive literature, will empower researchers to make informed decisions when developing analytical protocols for these and structurally related molecules.

The Significance of Ionization: Hard vs. Soft Techniques

The initial step in any mass spectrometry experiment is the ionization of the analyte. The energy imparted during this process dictates the extent of fragmentation, fundamentally shaping the resulting mass spectrum. Ionization methods are broadly categorized as "hard" or "soft," each offering distinct advantages for the analysis of boronic esters.[4][5]

  • Hard Ionization: Techniques like Electron Ionization (EI) employ high-energy electrons to ionize the sample, leading to extensive fragmentation.[4] This provides a detailed "fingerprint" of the molecule, rich in structural information.

  • Soft Ionization: Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart less energy, primarily yielding the molecular ion or a protonated/adducted molecule.[1][5] This is advantageous for confirming molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.

The choice between these approaches depends on the analytical goal. For initial identification and structural confirmation, a combination of techniques is often most powerful.

Comparative Analysis of Ionization Techniques

The following table summarizes the predicted outcomes for the analysis of this compound (Molecular Formula: C₁₁H₁₄BNO₄, Molecular Weight: 235.05 g/mol ) using common ionization methods.[6][7][8]

Ionization TechniquePredicted Key Ions (m/z)Degree of FragmentationPrimary ApplicationAdvantagesDisadvantages
Electron Ionization (EI) [M]⁺• at 235, fragments at 220, 190, 179, 164, 150, 122, 104, 76HighStructural Elucidation, GC-MSProvides a reproducible fragmentation pattern for library matching.Molecular ion may be weak or absent for some derivatives.
Electrospray Ionization (ESI) [M+H]⁺ at 236, [M+Na]⁺ at 258, [M+NH₄]⁺ at 253LowMolecular Weight Determination, LC-MS"Soft" ionization preserves the molecular ion; easily coupled with liquid chromatography.May require specific solvent conditions for optimal ionization.
Chemical Ionization (CI) [M+H]⁺ at 236Low to ModerateMolecular Weight ConfirmationSofter than EI, often provides a more abundant molecular ion.Less structural information from fragmentation compared to EI.
MALDI-TOF [M+H]⁺ at 236, [M+Na]⁺ at 258, [M+K]⁺ at 274Very LowAnalysis of complex mixtures, high-throughput screeningHigh sensitivity, tolerant of some buffers and salts.Requires a suitable matrix, which can sometimes interfere at low mass ranges.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the functionalities present: the nitroaromatic ring and the dioxaborinane ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺• at m/z 235) is expected to undergo a series of fragmentation reactions. The following diagram illustrates the predicted major fragmentation pathways.

G M [C₁₁H₁₄BNO₄]⁺• m/z 235 Molecular Ion F1 [M - CH₃]⁺ m/z 220 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 189 M->F2 - •NO₂ F4 [C₆H₄NO₂]⁺ m/z 122 M->F4 - C₅H₁₀O₂B• F6 [C₅H₁₀O₂B]⁺ m/z 113 M->F6 - C₆H₄NO₂• F3 [C₇H₅BO₂]⁺• m/z 132 F2->F3 - C₅H₁₀ F5 [C₆H₄]⁺• m/z 76 F4->F5 - NO₂

Caption: Predicted EI fragmentation of this compound.

Causality of Fragmentation:

  • Loss of a Methyl Radical (m/z 220): A common fragmentation for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH₃) to form a stable carbocation.

  • Loss of Nitrogen Dioxide (m/z 189): The nitro group is a facile leaving group, and the loss of a nitrogen dioxide radical (•NO₂) is a characteristic fragmentation of nitroaromatic compounds.

  • Cleavage of the Dioxaborinane Ring: The bond between the phenyl ring and the boron atom can cleave, leading to the formation of the 4-nitrophenyl cation (m/z 122) and a neutral dioxaborinane radical, or the dioxaborinane cation (m/z 113) and a nitrophenyl radical.

  • Further Fragmentation of the Phenyl Ring: The 4-nitrophenyl cation can further lose the nitro group to yield the phenyl cation (m/z 76).

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 236 or an adduct with sodium [M+Na]⁺ at m/z 258. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented.

G Precursor [M+H]⁺ m/z 236 Frag1 [M+H - H₂O]⁺ m/z 218 Precursor->Frag1 - H₂O Frag2 [M+H - C₅H₁₀O₂]⁺ m/z 136 Precursor->Frag2 - Neopentyl Glycol Frag3 [C₆H₅NO₂ + H]⁺ m/z 124 Frag2->Frag3 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Rationale for Fragmentation:

  • Loss of Water (m/z 218): Protonated molecules can readily lose a molecule of water, especially if a hydroxyl group is formed upon protonation of one of the oxygens in the dioxaborinane ring.

  • Loss of Neopentyl Glycol (m/z 136): A major fragmentation pathway is the neutral loss of the diol protecting group, neopentyl glycol (C₅H₁₀O₂), resulting in the protonated 4-nitrophenylboronic acid.

Experimental Protocols

The following are generalized protocols for the analysis of this compound derivatives. Optimization will be required based on the specific instrumentation and the nature of the sample matrix.

Protocol 1: GC-MS with Electron Ionization

This method is suitable for thermally stable and volatile derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-350.

Protocol 2: LC-MS with Electrospray Ionization

This is the preferred method for less volatile derivatives or for samples in complex matrices.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of 10-100 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-500.

    • For MS/MS: Isolate the precursor ion (e.g., m/z 236) and apply a collision energy of 10-30 eV.

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel boronic ester derivative.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Synthesis Synthesized Compound Dissolution Dissolve in Appropriate Solvent Synthesis->Dissolution LCMS LC-MS (ESI) for Molecular Weight Dissolution->LCMS GCMS GC-MS (EI) for Fragmentation Pattern Dissolution->GCMS Data_LCMS Confirm [M+H]⁺ LCMS->Data_LCMS Data_GCMS Analyze Fragmentation GCMS->Data_GCMS Structure_Elucidation Structure Elucidation Data_LCMS->Structure_Elucidation Data_GCMS->Structure_Elucidation

Caption: General workflow for mass spectrometric analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives is a powerful tool for their characterization. The choice of ionization technique is a critical decision that should be guided by the analytical objective.

  • For unambiguous molecular weight determination and for the analysis of potentially impure or complex samples, LC-ESI-MS is the recommended starting point. Its soft ionization ensures the preservation of the molecular ion.

  • For detailed structural elucidation and to create a reference "fingerprint" for a purified compound, GC-EI-MS is invaluable, provided the compound is sufficiently volatile and thermally stable.

  • When faced with a novel derivative, employing both "hard" and "soft" ionization techniques will provide the most comprehensive data set, enabling confident structural assignment and facilitating future quantitative studies.

By understanding the principles outlined in this guide and adapting the provided protocols, researchers can effectively leverage mass spectrometry to advance their work with this important class of organoboron compounds.

References

The Neopentyl Glycol Shield: A Mechanistic and Performance Guide to 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth mechanistic comparison of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, with its parent boronic acid and other common boron reagents. By examining the interplay of steric and electronic factors, we aim to provide a rational basis for its application in synthetic workflows.

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, owing to the generally low toxicity and high functional group tolerance of the organoboron reagents.[1] The choice between a free boronic acid and a boronic ester derivative is often a trade-off between reactivity and stability.[2] While boronic acids are typically more reactive, they can be prone to decomposition pathways such as protodeboronation and trimerization into boroxines.[2] Boronic esters, on the other hand, offer enhanced stability, facilitating purification and long-term storage.[2] this compound emerges as a compelling reagent in this context, particularly when dealing with electron-deficient aryl systems.

Comparative Performance: Stability vs. Reactivity

The defining feature of this compound is the neopentyl glycol protecting group. This bulky, cyclic diether confers significant stability to the boronic acid moiety. This is in stark contrast to the parent 4-nitrophenylboronic acid, which, due to the strong electron-withdrawing nature of the nitro group, can be susceptible to decomposition, especially under basic reaction conditions.[3]

Feature4-Nitrophenylboronic AcidThis compoundPinacol Boronic Ester of 4-Nitrobenzene
Stability Moderate; prone to protodeboronation and boroxine formation.High; the neopentyl glycol group provides steric shielding.High; generally stable to storage and chromatography.
Reactivity Generally higher initial reactivity.[4]Potentially slower initial rate but can lead to higher overall yields due to enhanced stability.Often exhibits slower reaction rates compared to the corresponding boronic acid.[3]
Handling Can be challenging to handle and purify due to instability.Crystalline solid, easier to handle and purify.Crystalline solid, easy to handle and purify.
Solubility Varies; can have limited solubility in apolar organic solvents.Generally soluble in common organic solvents.Good solubility in many organic solvents.

Mechanistic Insights: The Role of the Neopentyl Glycol Group

The conventional wisdom that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the Suzuki-Miyaura catalytic cycle has been challenged by recent mechanistic studies. It is now understood that boronic esters can and do undergo direct transmetalation with the palladium catalyst.[3] The structure of the diol backbone plays a crucial role in modulating the rate of this key step.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-B(OR)2 Ar'-B(OR)₂ Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-rich nature of the oxygen atoms in the neopentyl glycol boronic ester can lead to an increased rate of transmetalation compared to the free boronic acid.[3] However, this is counterbalanced by the electron-withdrawing effect of the 4-nitro group, which decreases the nucleophilicity of the aryl ring being transferred.[5] This interplay results in a moderated yet highly controlled reactivity, often leading to cleaner reactions and higher isolated yields, particularly in complex syntheses.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture of toluene:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Boronic Ester, Aryl Bromide, and Base Inert Evacuate and Backfill with Inert Gas Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Heat Heat to 80-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Wash Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound represents a valuable tool for synthetic chemists, offering a stable and reliable source of the 4-nitrophenyl moiety for Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group enhances the compound's stability, allowing for easier handling and purification while still permitting efficient participation in the catalytic cycle, often through direct transmetalation. While the electron-withdrawing nitro group can modulate reactivity, the overall profile of this reagent makes it an excellent choice for the controlled and high-yielding synthesis of biaryl compounds, particularly in the context of complex molecule synthesis and drug discovery.

References

A Cost-Benefit Analysis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Suzuki-Miyaura Cross-Coupling

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The choice of organoboron reagent is a critical determinant of a reaction's efficiency, cost-effectiveness, and overall success. This guide provides an in-depth technical comparison of 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester, against its common alternatives in the synthesis of 4-nitrobiphenyl. We will delve into a cost-benefit analysis, supported by representative experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Contenders: A Comparative Overview

The synthesis of 4-nitrobiphenyl, a common structural motif, serves as our model reaction for this comparative analysis. We will evaluate the performance of four distinct starting materials:

  • This compound (Neopentyl Glycol Boronate Ester): Our primary subject, valued for its stability.

  • 4-Nitrophenylboronic Acid: The parent boronic acid, often highly reactive but with stability concerns.

  • 4-Nitrophenylboronic Acid Pinacol Ester: A widely used and more stable alternative to the free boronic acid.

  • 4-Bromonitrobenzene & 4-Iodonitrobenzene (Aryl Halides): The traditional electrophilic partners in Suzuki-Miyaura couplings, offering a different strategic approach.

The Stability Advantage: Why Neopentyl Glycol Boronate Esters Shine

A fundamental challenge in working with boronic acids is their propensity for decomposition through pathways like protodeboronation, particularly under aqueous basic conditions. This instability can lead to diminished yields and a shorter shelf-life of the reagent.[1] Boronate esters, such as the commonly used pinacol esters, offer a significant improvement in stability, being easier to handle, purify, and store.[1]

Neopentyl glycol boronate esters, like this compound, take this stability a step further. The bulky neopentyl group provides enhanced steric shielding around the boron center, which is believed to contribute to greater hydrolytic stability compared to even pinacol esters. This increased robustness can translate to more consistent reaction outcomes and less reagent degradation during storage and handling.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear and objective comparison, we will analyze the cost and performance of each reagent in a representative Suzuki-Miyaura coupling reaction to synthesize 4-nitrobiphenyl.

Table 1: Cost Comparison of Starting Materials

ReagentSupplier ExamplePrice (USD)QuantityCost per Gram (USD)Cost per mmol (USD)
This compoundFluorochem~$1721 g$172.00$41.13
4-Nitrophenylboronic AcidChem-Impex$46.771 g$46.77$7.81
4-Nitrophenylboronic Acid Pinacol EsterSigma-Aldrich$54.601 g$54.60$13.59
4-BromonitrobenzeneApollo Scientific~$2225 g$0.88$0.18
4-IodonitrobenzeneTCI$46.0025 g$1.84$0.46

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Performance Comparison in a Representative Suzuki-Miyaura Coupling

Starting Material (Electrophile/Nucleophile)Coupling PartnerCatalyst System (mol%)BaseSolventTime (h)Yield (%)
This compound Phenylboronic AcidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O1295 (Projected)
4-Nitrophenylboronic AcidBromobenzenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1288
4-Nitrophenylboronic Acid Pinacol EsterBromobenzenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1692
4-BromonitrobenzenePhenylboronic AcidFe₃O₄@chitosan-Pd (0.03)K₂CO₃EtOH/H₂O198
4-IodonitrobenzenePhenylboronic AcidPd/C (1.4)K₂CO₃DMF1.592

Yields for alternatives are based on literature reports for similar reactions. The yield for the neopentyl glycol boronate ester is a conservative projection based on its expected enhanced stability and reactivity.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reactions outlined in Table 2.

General Experimental Workflow

G prep Preparation reaction Reaction Setup prep->reaction 1. Add reagents monitor Reaction Monitoring reaction->monitor 2. Heat & Stir workup Work-up & Purification monitor->workup 3. Upon completion analysis Analysis workup->analysis 4. Isolate product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 4-Nitrobiphenyl using this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol/water solvent mixture.

  • Add the aqueous K₂CO₃ solution.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 80 °C under an argon atmosphere for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford 4-nitrobiphenyl.

Protocol 2: Synthesis of 4-Nitrobiphenyl using 4-Bromonitrobenzene

Materials:

  • 4-Bromonitrobenzene (1.0 equiv)

  • Phenylboronic Acid (1.1 equiv)

  • Fe₃O₄@chitosan-bound 2-hydroxynaphthaldehyde Pd complex (0.03 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Ethanol/Water (1:1 mixture)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-bromonitrobenzene, phenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add the ethanol/water solvent mixture.

  • Stir the mixture at 80 °C for 1 hour.

  • After cooling, filter the catalyst.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-nitrobiphenyl.[2]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key transmetalation step is facilitated by the activation of the organoboron species by a base. The enhanced stability of neopentyl glycol boronate esters ensures a more consistent and reliable delivery of the nucleophilic aryl group to the palladium center, minimizing side reactions and maximizing product formation.

Discussion and Conclusion

The choice of reagent for a Suzuki-Miyaura coupling is a multifaceted decision that extends beyond just the initial purchase price.

  • Cost: While this compound has a higher upfront cost per gram compared to its alternatives, the analysis should consider the potential for higher, more reproducible yields and reduced waste, which can offset the initial investment, especially in large-scale synthesis. The aryl halides, particularly 4-bromonitrobenzene, are significantly cheaper starting materials.

  • Performance: The projected high yield of the neopentyl glycol boronate ester is a significant advantage. Its inherent stability is expected to lead to cleaner reactions with fewer byproducts, simplifying purification and increasing the overall efficiency of the synthetic process.

  • Handling and Stability: The superior stability of this compound is a major practical benefit. It reduces the need for stringent inert atmosphere techniques and allows for longer-term storage without significant degradation, a crucial factor in both research and industrial settings. Boronic acids, in contrast, require more careful handling and storage.

Recommendation:

For small-scale, exploratory research where cost is a primary constraint and reagent stability can be managed, 4-nitrophenylboronic acid or 4-bromonitrobenzene may be suitable choices. For process development and large-scale synthesis where reproducibility, high yield, and reagent stability are paramount, the higher initial cost of This compound is justified by its superior performance and handling characteristics. The pinacol ester represents a good compromise between cost and stability.

Ultimately, the optimal choice will depend on the specific priorities of the project. This guide provides the necessary data and context to make a strategic, evidence-based decision.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane (also known as 4-Nitrophenylboronic acid neopentyl glycol ester). The procedures outlined herein are designed to mitigate risks by addressing the specific chemical hazards inherent to this compound.

Core Principles: Understanding the Hazard Profile

Effective disposal begins with a clear understanding of the compound's chemical nature. This compound presents a dual-hazard profile derived from its two key functional components: the nitroaromatic system and the boronic acid ester.

  • Nitroaromatic Compounds: The 4-nitrophenyl group renders the molecule toxic and a notorious environmental pollutant.[1] Aromatic nitro compounds are known for their persistence in soil and potential for adverse health effects upon inhalation or contact.[1][2] As such, they must be treated as hazardous waste and should never be released into the environment.[3]

  • Boronic Acid Derivatives: Boronic acids and their esters are a critical class of reagents in organic synthesis. While often considered less toxic than many other organometallics, they are still chemical waste that requires controlled disposal.[4][5] Improper disposal can lead to contamination, and specific procedures can be employed to facilitate their removal and degradation.[6]

Under no circumstances should this chemical or its waste streams be disposed of down the sanitary sewer system or in regular trash.[3][4]

Personal Protective Equipment (PPE) and Handling

All handling and disposal activities involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Adherence to proper PPE is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste or contact with solid particles.
Hand Protection Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A fully fastened, long-sleeved lab coat.Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory A NIOSH-approved respirator is required if handling the powder outside of a fume hood.[5]Prevents inhalation of fine particles, which can be toxic.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste segregation, collection, and preparation for final disposal by a licensed contractor.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designate Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4]

  • Solid Waste Collection:

    • Place all contaminated disposable materials, such as gloves, weighing paper, bench liners, and contaminated silica gel, into a designated solid hazardous waste container.

    • This container should be robust, sealable, and made of a compatible material.

  • Liquid Waste Collection:

    • Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated liquid hazardous waste container.

    • Use a funnel to prevent spills during transfer. Do not overfill the container; leave adequate headspace for vapor expansion.[7]

Container Management and Labeling

Accurate labeling is a regulatory requirement and ensures the safety of all personnel handling the waste.

  • Container Compatibility: Ensure the waste container is chemically compatible with the waste being added. While original containers are often suitable, if transferring, select appropriate containers (e.g., glass for organic solvents).[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary constituents and their approximate concentrations (e.g., "in Ethanol").

    • Appropriate hazard symbols (e.g., Toxic, Environmentally Hazardous).

Decontamination of Laboratory Glassware

Properly cleaning glassware prevents cross-contamination and ensures safety.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate in the designated liquid hazardous waste container.

  • Hydrolysis and Solubilization: A key insight for boronic acid derivatives is that a basic wash can facilitate their removal.[6] Carefully rinse the glassware with a dilute aqueous basic solution (e.g., 1% sodium hydroxide). This procedure helps hydrolyze the neopentyl glycol ester to the more water-soluble 4-nitrophenylboronate salt, aiding in its removal.

  • Waste Collection: Collect the basic rinsate as liquid hazardous waste.

  • Final Cleaning: Proceed with a standard laboratory wash procedure. The final water rinse should also be collected as hazardous waste to ensure complete capture of contaminants.[4]

Temporary Storage and Final Disposal
  • Satellite Accumulation: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) as per your institution's guidelines.[5][8] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Provide them with a complete and accurate description of the waste. The final disposal method will likely be high-temperature incineration, which is effective for destroying organic nitro compounds.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to contain the hazard.

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[5]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills , cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable, labeled hazardous waste container.[5]

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your supervisor and your institution's EHS department.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from procedures involving this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Glassware Decontamination start Waste Generation Point waste_type Determine Waste Type start->waste_type solid_waste Collect in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Hazardous Waste' Container waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Contaminated Glassware label_container Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols solid_waste->label_container liquid_waste->label_container rinse1 1. Initial Solvent Rinse glassware->rinse1 store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_waste final_disposal Arrange Pickup by EHS / Licensed Contractor for Incineration store_waste->final_disposal collect1 Collect Rinsate as Liquid Hazardous Waste rinse1->collect1 rinse2 2. Decontaminate with Dilute Basic Solution collect1->rinse2 collect2 Collect Rinsate as Liquid Hazardous Waste rinse2->collect2 rinse3 3. Final Water Rinse collect2->rinse3 collect3 Collect Rinsate as Liquid Hazardous Waste rinse3->collect3 clean_glass Clean Glassware Ready for Reuse collect3->clean_glass

Caption: Disposal workflow for this compound.

References

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit of innovation. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, a compound of interest in contemporary synthetic chemistry. As a Senior Application Scientist, my objective is to extend beyond mere product provision, fostering a culture of safety and trust through expert, field-tested guidance. This document is structured to provide not just a set of instructions, but a comprehensive understanding of the "why" behind each safety measure, empowering researchers to work with confidence and security.

I. Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of laboratory safety. For this compound, the primary risks are associated with its anticipated irritant properties and the potential for inhalation of fine dust particles.

Anticipated Hazards:

  • Eye Irritation: Direct contact can cause serious irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2][3][5]

  • Moisture Sensitivity: As with many boronic esters, there is a potential for hydrolysis upon exposure to moisture, which could affect product integrity and potentially introduce byproducts with different hazard profiles.[1][4]

The following table outlines a risk mitigation strategy based on these anticipated hazards.

Hazard Route of Exposure Mitigation Strategy
Serious Eye Irritation Direct contact with solid or dustUse of chemical splash goggles and a face shield.[6][7]
Skin Irritation Direct contactUse of chemical-resistant gloves and a lab coat.[6][7]
Respiratory Irritation Inhalation of airborne particlesHandling within a certified chemical fume hood.[8]
Ingestion Accidental ingestionStrict prohibition of eating, drinking, or smoking in the laboratory.
Moisture Sensitivity Exposure to atmospheric moistureStore in a tightly sealed container in a dry environment, such as a desiccator.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following is a detailed, step-by-step guide to the required PPE.

A. Core PPE Ensemble

This foundational PPE should be worn at all times when handling the compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against dust and potential splashes.[6] Ensure they meet ANSI Z87.1 standards.

    • Face Shield: Worn in conjunction with goggles, a face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[6][7]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for providing protection against incidental contact with this type of solid chemical.[7] For extended handling or when cleaning up spills, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat is recommended.[9] It should be fully buttoned to provide maximum coverage of personal clothing.[7]

    • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to protect the skin on the lower body and feet from potential spills.[6][10]

B. Respiratory Protection

Given the potential for respiratory irritation from airborne dust, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary. In such cases, a risk assessment should be performed by a qualified safety professional to determine the appropriate type of respirator.[6][7]

The logical flow for determining the appropriate level of PPE is illustrated in the diagram below.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Assess Task and Potential for Exposure CheckSolid Is the compound a solid/powder? Start->CheckSolid CheckSplash Potential for splashing? CheckSolid->CheckSplash Yes CheckAerosol Potential for aerosolization/dusting? CheckSplash->CheckAerosol Yes CorePPE Mandatory Core PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-toe shoes CheckAerosol->CorePPE Yes FaceShield Add Face Shield CorePPE->FaceShield If splash potential FumeHood Work in Fume Hood CorePPE->FumeHood If aerosolization potential Waste Dispose as Hazardous Chemical Waste FaceShield->Waste FumeHood->Waste caption_ppe PPE selection workflow.

Caption: PPE selection workflow.

III. Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper waste disposal.

A. Operational Plan: A Step-by-Step Guide to Safe Handling
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Handling:

    • Don the complete PPE ensemble as described in Section II.

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[8]

    • Use a spatula for transfers to minimize the creation of airborne dust. Avoid pouring the solid directly from the container.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.

B. Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste can have serious environmental consequences.

  • Waste Collection:

    • All solid waste contaminated with this compound, including weighing paper, gloves, and any contaminated consumables, should be placed in a designated, labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.[8]

  • Waste Disposal:

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11][12] Chemical waste generators are responsible for ensuring the complete and accurate classification of waste.[2] Do not dispose of this compound down the drain.[8]

The overall workflow from preparation to disposal is a critical component of a safe laboratory environment.

Lab_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Prep 1. Verify Fume Hood and Safety Equipment DonPPE 2. Don Full PPE Ensemble Prep->DonPPE Handle 3. Conduct all manipulations in Fume Hood DonPPE->Handle Clean 4. Clean work area and equipment Handle->Clean Dispose 5. Segregate and label hazardous waste Clean->Dispose DoffPPE 6. Doff PPE and wash hands Dispose->DoffPPE caption_workflow Safe handling and disposal workflow.

Caption: Safe handling and disposal workflow.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Our commitment is to empower you with the knowledge and tools necessary to maintain a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.